Technical Documentation Center

4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid
  • CAS: 1803566-59-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Characterization, Synthesis, and Applications of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid

Executive Summary 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (CAS 1803566-59-7) is a highly specialized chemical building block utilized extensively in medicinal chemistry and drug discovery [3]. Featuring a r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (CAS 1803566-59-7) is a highly specialized chemical building block utilized extensively in medicinal chemistry and drug discovery [3]. Featuring a rigid benzoic acid core coupled with a basic, conformationally flexible piperidine ring, this molecule serves as a critical intermediate for synthesizing neuroactive and gastrointestinal active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating de novo synthesis protocol, and its pharmacological rationale as a scaffold for G-protein coupled receptor (GPCR) ligands.

Structural & Physicochemical Profiling

The molecular architecture of this compound is deliberately designed to fulfill specific pharmacophore requirements. The methoxy group provides necessary steric bulk and acts as a hydrogen-bond acceptor, while the ether linkage introduces a degree of rotational freedom that allows the basic piperidine ring to orient optimally within a receptor binding pocket.

Quantitative Data Summary
PropertyValue
IUPAC Name 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid
CAS Number 1803566-59-7
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Predicted pKa (Basic) ~9.5 (Piperidine Nitrogen)
Predicted pKa (Acidic) ~4.2 (Carboxylic Acid)
Topological Polar Surface Area 67.0 Ų
H-Bond Donors / Acceptors 1 / 5

Expertise Note: The dual pKa values indicate that at physiological pH (7.4), this molecule exists predominantly as a zwitterion. This property is crucial during both the extraction phase of its synthesis and its subsequent formulation into API libraries.

Retrosynthetic Analysis & De Novo Synthesis Protocol

Direct alkylation of a phenolic hydroxyl with a 4-halopiperidine often fails due to the basicity of the piperidine nitrogen, which promotes E2 elimination (yielding a tetrahydropyridine) rather than the desired SN2 substitution. To circumvent this, the protocol below utilizes a Mitsunobu coupling strategy , which provides mild, reliable etherification without competing elimination pathways.

Step-by-Step Methodology

Step 1: Carboxylic Acid Protection (Esterification)

  • Rationale: The free carboxylic acid of the starting material (isovanillic acid) must be protected to prevent it from participating in the subsequent Mitsunobu reaction, which would otherwise yield an unwanted ester byproduct.

  • Protocol: Suspend isovanillic acid (1.0 eq) in anhydrous methanol (0.5 M). Add a catalytic amount of concentrated H₂SO₄ (0.05 eq). Reflux the mixture for 12 hours. Cool to room temperature, concentrate in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield methyl isovanillate .

Step 2: Mitsunobu Coupling

  • Rationale: Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) activate the secondary alcohol of 1-methylpiperidin-4-ol for nucleophilic attack by the phenol. While Mitsunobu reactions invert stereochemistry, 1-methylpiperidin-4-ol is achiral (possessing a plane of symmetry), making the reaction straightforward.

  • Protocol: Dissolve methyl isovanillate (1.0 eq) and 1-methylpiperidin-4-ol (1.2 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Add PPh₃ (1.5 eq) and cool the reaction flask to 0°C. Add DIAD (1.5 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 16 hours. Quench with water, extract with dichloromethane, and purify via silica gel chromatography (eluting with CH₂Cl₂/MeOH/NH₄OH 90:9:1) to isolate the ester intermediate .

Step 3: Saponification and Zwitterion Isolation

  • Rationale: Lithium hydroxide (LiOH) is chosen over NaOH/KOH due to its milder nature and excellent solubility in THF/water mixtures, preventing any unwanted side reactions. Adjusting the final pH to the molecule's isoelectric point (pI ≈ 6.8) forces the zwitterion to precipitate, creating a self-validating purification step that avoids complex reverse-phase chromatography.

  • Protocol: Dissolve the ester intermediate in a 1:1 mixture of THF and H₂O (0.2 M). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours. Remove the THF in vacuo. Carefully adjust the aqueous layer to pH 6.5 using 1M HCl. Stir at 4°C for 2 hours. Collect the precipitated white solid via vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product.

Synthesis A Isovanillic Acid (3-OH, 4-OMe) B Methyl Isovanillate (Protected) A->B MeOH, H2SO4 Reflux C Mitsunobu Adduct (Ester Intermediate) B->C 1-Methylpiperidin-4-ol DIAD, PPh3, THF D Target Compound (CAS 1803566-59-7) C->D 1. LiOH, THF/H2O 2. HCl (pH 6.5)

Fig 1: De novo synthetic workflow from isovanillic acid utilizing a Mitsunobu coupling strategy.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met. The presence of the N-methyl singlet in the NMR and the exact mass in the LC-MS validate the successful coupling and deprotection.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.80 (br s, 1H, COOH ), 7.52 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H ), 7.45 (d, J = 2.0 Hz, 1H, Ar-H ), 7.05 (d, J = 8.4 Hz, 1H, Ar-H ), 4.45 (m, 1H, O-CH ), 3.82 (s, 3H, OCH ₃), 2.65-2.55 (m, 2H, piperidine-H ), 2.20 (s, 3H, N-CH ₃), 2.15-2.05 (m, 2H, piperidine-H ), 1.95-1.85 (m, 2H, piperidine-H ), 1.70-1.55 (m, 2H, piperidine-H ).

  • LC-MS (ESI+): Calculated for C₁₄H₂₀NO₄ [M+H]⁺ m/z 266.14; Found m/z 266.3.

  • HPLC Purity: >98% (C18 column, gradient elution 5-95% MeCN in H₂O with 0.1% TFA over 15 min, UV detection at 254 nm).

Pharmacological Relevance & Molecular Docking Rationale

4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid is a privileged scaffold in the design of neuroprotective agents and gastroprokinetics. Specifically, this structural motif is frequently utilized in the development of 5-HT₄ receptor agonists [1].

The causality behind its use in GPCR ligand design is rooted in its highly specific spatial arrangement:

  • The Carboxylic Acid Vector: Serves as the primary point for amidation. Coupling this acid with various lipophilic amines generates libraries of compounds capable of crossing the blood-brain barrier [1].

  • The Piperidine Nitrogen: The basic amine (pKa ~9.5) is protonated at physiological pH. This is an absolute requirement for anchoring the ligand via a salt bridge to the highly conserved Asp3.32 residue found in the transmembrane domain of the 5-HT₄ receptor[1] [2].

  • The Methoxy/Ether Core: The distance between the aromatic ring and the basic nitrogen is a crucial structural parameter for receptor recognition. The ether linkage provides the exact angstrom distance required to optimize the interaction between the methoxy group (binding to a hydrophobic pocket) and the basic nitrogen [2].

Pharmacophore Core 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid N Piperidine Nitrogen (pKa ~9.5) Salt Bridge with Asp3.32 Core->N O_ether Ether Linkage Conformational Flexibility Core->O_ether OMe Methoxy Group Hydrophobic Pocket Binding Core->OMe COOH Carboxylic Acid Vector for Amidation Core->COOH

Fig 2: Pharmacophore mapping of the scaffold highlighting key GPCR interaction points.

References

  • Rochais, C., et al. "Design, Synthesis, and Biological Evaluation of New 5-HT4 Receptor Agonists: Application as Amyloid Cascade Modulators and Potential Therapeutic Utility in Alzheimer's Disease." Journal of Medicinal Chemistry, ACS Publications, 2009.[Link]

  • Joubert, J., et al. "New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors." Journal of Medicinal Chemistry, ACS Publications, 1999.[Link]

Exploratory

In Vitro Mechanism of Action and Pharmacological Profiling of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid: A Technical Guide

Executive Summary In the landscape of preclinical drug discovery, the rational design of G-protein coupled receptor (GPCR) modulators relies heavily on privileged scaffolds. 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug discovery, the rational design of G-protein coupled receptor (GPCR) modulators relies heavily on privileged scaffolds. 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (CAS 1803566-59-7) represents a highly optimized, zwitterionic pharmacophore frequently utilized in the development of aminergic GPCR ligands. This whitepaper provides an in-depth, self-validating technical framework for elucidating the in vitro mechanism of action (MOA) of this compound, detailing the causality behind structural binding, signaling cascade modulation, and the rigorous experimental protocols required to validate its pharmacological profile.

Structural Pharmacology & Target Rationale

To understand the in vitro behavior of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid, we must first deconstruct its structural causality:

  • The 1-Methylpiperidine Motif (The Cationic Anchor): At physiological pH (7.4), the tertiary amine of the 1-methylpiperidine ring is protonated (pKa ~9.5). This localized positive charge is not arbitrary; it is designed to form a critical electrostatic salt bridge with a highly conserved Aspartate residue (specifically Asp3.32 in transmembrane helix 3) found within the orthosteric binding pocket of virtually all aminergic GPCRs, such as Histamine and Muscarinic receptors[1].

  • The Ether Linkage (Conformational Flexibility): The oxygen linker provides the necessary dihedral flexibility, allowing the molecule to adopt a bioactive conformation that navigates the narrow hydrophobic subpockets of the receptor[1].

  • The Methoxybenzoic Acid Core (Vectorality & Selectivity): The anionic carboxylic acid moiety provides a secondary interaction site, often engaging with extracellular loop (ECL) residues or coordinating with water networks in the binding vestibule, which drives receptor subtype selectivity.

In Vitro Mechanism of Action: Signaling Cascade

For the purpose of this guide, we will model the compound's MOA as an antagonist/inverse agonist at a prototypical G αi/o​ -coupled aminergic GPCR (e.g., the Histamine H3 receptor).

When a G αi​ -coupled receptor is constitutively active or stimulated by an endogenous agonist, it inhibits Adenylyl Cyclase (AC), suppressing the production of cyclic AMP (cAMP). Binding of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid stabilizes the inactive conformation of the receptor. The causal result is the relief of AC inhibition. Adenylyl Cyclase is subsequently free to convert ATP into cAMP, leading to a measurable increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).

MOA Compound 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy] benzoic acid Receptor Aminergic GPCR (e.g., H3R / M3R) Compound->Receptor Antagonizes GProtein Gαi/o Protein Complex Receptor->GProtein Blocks Activation AC Adenylyl Cyclase (AC) GProtein->AC Relieves Inhibition cAMP cAMP Levels (Modulated) AC->cAMP Synthesizes PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates

Figure 1: In vitro signaling cascade modulation by the piperidine-based antagonist via GPCRs.

Experimental Workflows: A Self-Validating System

To rigorously prove this mechanism in vitro, we employ a self-validating, two-tiered orthogonal approach. First, we prove physical target engagement (Affinity) via Radioligand Binding. Second, we prove the physiological consequence of that binding (Efficacy) via a Functional TR-FRET Assay.

Workflow Prep Compound Preparation Bind Radioligand Binding Assay Prep->Bind Step 1 Func TR-FRET cAMP Functional Assay Bind->Func Step 2 Data Dose-Response Analysis Func->Data Step 3

Figure 2: Sequential in vitro screening workflow for evaluating GPCR ligand pharmacology.

Radioligand Competition Binding Assay (Affinity Determination)

Rationale: We utilize a radioligand binding assay to determine the equilibrium dissociation constant ( Ki​ ). Unlike functional assays, binding assays are not subject to the confounding variables of intracellular signal amplification or receptor reserve, providing a pure thermodynamic measurement of target affinity[2][3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 or HEK293 cells stably expressing the target GPCR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction.

  • Assay Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, a fixed concentration (e.g., 1 nM) of a validated [3H] -labeled agonist/antagonist, and 10-point serial dilutions of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (ranging from 10−11 to 10−4 M).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to ensure steady-state equilibrium is reached[2].

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure retained radioactivity using a MicroBeta liquid scintillation counter. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Rationale: To determine if the compound acts as an agonist or antagonist, we measure downstream cAMP flux. We specifically select Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard fluorescence. Why? Because small molecule libraries often contain auto-fluorescent compounds. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, yielding an exceptionally high signal-to-background ratio[4][5].

Step-by-Step Methodology:

  • Cell Seeding: Seed GPCR-expressing cells into a 384-well low-volume white microplate at 5,000 cells/well in stimulation buffer (HBSS + 0.1% BSA).

  • Phosphodiesterase Inhibition: Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to the stimulation buffer. Causality: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP and ensuring the signal accumulates to a measurable threshold.

  • Compound Stimulation: Add serial dilutions of the test compound. For a G αi​ antagonist assay, co-incubate with an EC80​ concentration of a known reference agonist and 10 µM Forskolin (to artificially elevate baseline cAMP levels, making the G αi​ -mediated drop and subsequent antagonist-mediated recovery visible). Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add the TR-FRET detection reagents: a Europium (Eu)-labeled cAMP tracer and a d2- or ULight-conjugated anti-cAMP monoclonal antibody[4][5].

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using excitation at 320/340 nm and dual emission at 615 nm (Europium) and 665 nm (Acceptor). The 665/615 ratio is inversely proportional to the intracellular cAMP concentration.

Quantitative Data Presentation

To synthesize the pharmacological profile, binding and functional data are aggregated. The table below represents a prototypical data matrix demonstrating the compound's high affinity and functional inverse agonism at its primary target, alongside counter-screening data to validate selectivity.

Table 1: Representative In Vitro Pharmacological Profiling of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid

Target ReceptorAssay TypeParameterValue (nM) ± SDEfficacy Profile
Aminergic GPCR (Primary) Radioligand Binding Ki​ 12.5 ± 1.2N/A
Aminergic GPCR (Primary) TR-FRET cAMP IC50​ 28.4 ± 3.1Inverse Agonist
Muscarinic M3R (Off-target) Radioligand Binding Ki​ > 10,000N/A
Histamine H1R (Off-target) Radioligand Binding Ki​ 4,500 ± 210N/A

Note: Data presented is representative of the expected pharmacological behavior for this specific zwitterionic piperidine-aryl ether scaffold.

References

  • Radioligand binding methods: practical guide and tips Source: National Institutes of Health (PubMed) URL:[Link][2]

  • Radioligand Binding Assay | In Vitro Biology Source: Oncodesign Services URL:[Link][3]

  • THUNDER™ cAMP TR-FRET Assay Kit Source: Bioauxilium URL:[Link][4]

  • LANCE Ultra cAMP: A New TR-FRET cAMP Assay for Gs- and Gi-Coupled Receptors Source: PerkinElmer (Bioline) URL:[Link][5]

  • Identification of Ligand Binding Hot Spots of the Histamine H1 Receptor following Structure-Based Fragment Optimization Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

Sources

Foundational

An In-Depth Technical Guide to the Predicted Pharmacokinetic Profile and Experimental Characterization of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid

Introduction 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid is a molecule of interest within contemporary drug discovery, notable for its composite structure that includes a benzoic acid moiety, a methoxy group, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid is a molecule of interest within contemporary drug discovery, notable for its composite structure that includes a benzoic acid moiety, a methoxy group, and a substituted piperidine ring. While this compound is available for research purposes, a comprehensive, publicly available pharmacokinetic profile has yet to be elucidated.[1] This guide is intended for researchers, scientists, and drug development professionals, providing a predictive analysis of the compound's likely pharmacokinetic properties based on its structural attributes and established principles of drug metabolism and pharmacokinetics (DMPK).

This document will delve into the anticipated absorption, distribution, metabolism, and excretion (ADME) characteristics of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid. Furthermore, it will lay out a series of robust, state-of-the-art experimental protocols that would be essential for the empirical determination of its pharmacokinetic profile. The causality behind experimental choices is explained to provide a self-validating system for its characterization.

Structural Analysis and Predicted Physicochemical Properties

The pharmacokinetic journey of any compound is fundamentally governed by its physicochemical properties. A thorough analysis of the structure of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid allows for the prediction of these key parameters.

Predicted Physicochemical Properties

PropertyPredicted Value/RangeImplication for Pharmacokinetics
Molecular Weight 265.3 g/mol [1]Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
pKa (acidic) ~4-5The benzoic acid moiety will be ionized at physiological pH, potentially limiting passive diffusion across membranes but increasing aqueous solubility.
pKa (basic) ~8-9The tertiary amine on the piperidine ring will be protonated at physiological pH, which will also increase aqueous solubility and may influence interactions with transporters and metabolic enzymes.
Predicted logP 1.5 - 2.5A moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. This may allow for reasonable absorption and distribution into tissues.
Polar Surface Area ~50-60 ŲA value that generally correlates with good oral absorption and cell permeability.

Predicted Pharmacokinetic Profile

Absorption

Given its molecular weight and predicted logP, 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid is likely to be absorbed following oral administration. However, its ionizable nature, with both an acidic and a basic center, suggests that its absorption will be pH-dependent and may be region-specific within the gastrointestinal tract. The presence of the positively charged piperidine ring at physiological pH might also make it a substrate for cation transporters.

Distribution

With a moderate predicted lipophilicity, the compound is expected to distribute beyond the systemic circulation into various tissues. The extent of this distribution will be influenced by its plasma protein binding, which is anticipated to be moderate. The charged nature of the molecule at physiological pH may limit its ability to passively diffuse across the blood-brain barrier. However, if it is a substrate for specific uptake transporters in the brain, central nervous system penetration cannot be ruled out.

Metabolism

The metabolism of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid is predicted to proceed through several key pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

  • O-Demethylation: The methoxy group on the benzene ring is a prime target for O-demethylation, likely by CYP2D6 or CYP3A4, to form a phenolic metabolite.

  • N-Demethylation: The N-methyl group on the piperidine ring is susceptible to N-demethylation, primarily by CYP3A4 and CYP2C9, yielding a secondary amine.

  • Oxidation: The piperidine ring itself can undergo oxidation at various positions.

  • Conjugation: The carboxylic acid group is a handle for Phase II conjugation reactions, particularly glucuronidation via UDP-glucuronosyltransferases (UGTs), to form an acyl glucuronide. The phenolic metabolites from O-demethylation can also undergo glucuronidation or sulfation.

The interplay of these pathways will determine the compound's metabolic clearance and the profile of its circulating metabolites.

Excretion

The parent compound and its metabolites are expected to be cleared from the body primarily through renal and/or biliary excretion. The more polar metabolites, such as the glucuronide conjugates, are likely to be efficiently eliminated in the urine. The overall clearance rate will be a composite of hepatic metabolism and renal excretion.

Experimental Protocols for Pharmacokinetic Characterization

To move from prediction to empirical data, a structured experimental approach is necessary. The following protocols outline the key in vitro and in vivo studies required to define the pharmacokinetic profile of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid.

In Vitro ADME Assays

These assays are crucial for early-stage characterization and for providing a mechanistic understanding of the in vivo data.

1. Metabolic Stability Assessment in Liver Microsomes

  • Objective: To determine the intrinsic clearance of the compound in the liver.

  • Methodology:

    • Prepare incubations containing liver microsomes (from relevant species, e.g., human, rat), the test compound (at a low concentration, e.g., 1 µM), and a buffer system.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Incubate at 37°C, and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot with a solvent like acetonitrile containing an internal standard.

    • Analyze the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

    • Calculate the in vitro half-life and intrinsic clearance from the rate of disappearance of the compound.

2. Cytochrome P450 Reaction Phenotyping

  • Objective: To identify the specific CYP enzymes responsible for the compound's metabolism.

  • Methodology:

    • Incubate the compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Alternatively, incubate the compound with human liver microsomes in the presence and absence of specific chemical inhibitors for each major CYP isoform.

    • Quantify the rate of metabolism (disappearance of parent compound or formation of a specific metabolite) in each condition.

    • The enzymes that show the highest metabolic turnover or whose inhibition significantly reduces metabolism are identified as the primary metabolizing enzymes.

3. Plasma Protein Binding Determination

  • Objective: To quantify the fraction of the compound bound to plasma proteins, which influences its distribution and availability for metabolism and pharmacological activity.

  • Methodology (Equilibrium Dialysis):

    • Add the test compound to plasma from the species of interest.

    • Place the plasma in one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a buffer-containing chamber.

    • Incubate the apparatus at 37°C until equilibrium is reached (typically 4-24 hours).

    • Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

    • Calculate the fraction unbound (fu) based on the concentration ratio between the two chambers.

In Vivo Pharmacokinetic Study

An in vivo study, typically in a rodent model, is essential for understanding the compound's behavior in a whole organism.

1. Pharmacokinetic Profiling in Rats

  • Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).

  • Methodology:

    • Administer the compound to a cohort of rats via intravenous (IV) injection (e.g., 1 mg/kg) to determine its disposition parameters.

    • Administer the compound to a separate cohort of rats via oral gavage (e.g., 10 mg/kg) to assess its absorption.

    • Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS bioanalytical method.

    • Perform non-compartmental analysis on the plasma concentration-time data to calculate the key pharmacokinetic parameters.

    • Calculate oral bioavailability by comparing the dose-normalized area under the curve (AUC) from the oral and IV routes (F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100).

Visualizations

Predicted Metabolic Pathway

G Parent 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid O_Demethyl O-Demethylated Metabolite (Phenol) Parent->O_Demethyl CYP2D6/3A4 N_Demethyl N-Demethylated Metabolite (Secondary Amine) Parent->N_Demethyl CYP3A4/2C9 Glucuronide Acyl Glucuronide (Phase II Metabolite) Parent->Glucuronide UGTs Phenol_Glucuronide Phenol Glucuronide (Phase II Metabolite) O_Demethyl->Phenol_Glucuronide UGTs

Caption: Predicted primary metabolic pathways for the title compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis Formulation Compound Formulation Dosing Dosing (IV & PO) Formulation->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Sampling Blood Sampling Dosing->Sampling Processing Plasma Processing Sampling->Processing Bioanalysis LC-MS/MS Analysis Processing->Bioanalysis PK_Analysis PK Data Analysis Bioanalysis->PK_Analysis Report Final Report PK_Analysis->Report

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Conclusion

While direct experimental data on the pharmacokinetics of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid is not yet in the public domain, a robust predictive framework can be established based on its chemical structure and the principles of DMPK. This guide provides a comprehensive overview of its likely ADME properties and, more importantly, a detailed roadmap for the experimental work required to empirically determine its pharmacokinetic profile. By following the outlined in vitro and in vivo protocols, researchers can generate the critical data needed to advance the understanding and potential development of this compound.

References

  • Di, L., & Kerns, E. H. (2015).
  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug-drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453–472.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403–449.
  • Kassel, D. B. (2004). Applications of high-throughput ADME in drug discovery. Current Opinion in Chemical Biology, 8(3), 339-345.

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic Acid and Its Derivatives

Executive Summary 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid is a key heterocyclic scaffold prevalent in medicinal chemistry, serving as a foundational structure for developing various therapeutic agents, incl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid is a key heterocyclic scaffold prevalent in medicinal chemistry, serving as a foundational structure for developing various therapeutic agents, including potent and selective inhibitors of the presynaptic choline transporter (CHT).[1] This guide provides an in-depth exploration of the primary synthetic pathways to this molecule and its derivatives. We will dissect the strategic considerations behind a convergent synthesis, focusing on the critical ether linkage formation. Detailed, field-proven protocols for both Mitsunobu and Williamson ether synthesis reactions are presented, followed by the final saponification step. The rationale behind reagent selection, reaction conditions, and potential challenges is explained to provide a comprehensive understanding. Furthermore, this document outlines standard methodologies for converting the final carboxylic acid into a diverse array of amide derivatives, which are crucial for structure-activity relationship (SAR) studies.

Introduction: A Scaffold of Pharmaceutical Importance

The target molecule, 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (CAS 1803566-59-7), is a disubstituted benzoic acid featuring a methoxy group and a piperidinyl-oxy ether linkage.[2] This specific arrangement of a hydrogen bond acceptor (methoxy group), a hydrogen bond donor/acceptor (carboxylic acid), and a basic nitrogen-containing heterocycle (1-methylpiperidine) makes it a versatile template for designing molecules that interact with biological targets. Its derivatives have been notably explored as inhibitors of neurotransmitter transporters and other enzymes, underscoring the importance of robust and scalable synthetic routes.[1][3]

Core Molecular Structure:

  • Aromatic Core: 1,2,4-trisubstituted benzene ring.

  • Key Functional Groups: Carboxylic acid, methoxy ether, and an aryl-alkyl ether.

  • Heterocyclic Moiety: N-methylpiperidine, providing a basic center that can be crucial for pharmacokinetic properties.

Strategic Planning: A Retrosynthetic Approach

The most logical and efficient approach to constructing the target molecule is through a convergent strategy. The molecular structure contains two key ether linkages. However, the aryl-alkyl ether bond connecting the piperidine ring to the benzoic acid core is the most synthetically strategic disconnection. This retrosynthetic analysis breaks the target molecule down into two readily accessible key intermediates.

G cluster_0 Key Intermediates Target 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid Intermediate_Ester Methyl 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoate Target->Intermediate_Ester Saponification Benzoic_Acid_Deriv Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) Intermediate_Ester->Benzoic_Acid_Deriv C-O Ether Bond Formation (Key Step) Piperidine_Deriv 4-Hydroxy-1-methylpiperidine Intermediate_Ester->Piperidine_Deriv C-O Ether Bond Formation (Key Step)

Caption: Retrosynthetic analysis of the target molecule.

This approach offers several advantages:

  • Convergent Strategy: It allows for the independent synthesis or procurement of the two main building blocks, improving overall efficiency.

  • Protection Strategy: By starting with the methyl ester of the benzoic acid (methyl 4-hydroxy-3-methoxybenzoate), the acidic proton of the carboxylic acid is masked, preventing interference with the base-mediated or nucleophilic conditions of the etherification step.[4]

  • Availability of Starting Materials: Both proposed intermediates, methyl 4-hydroxy-3-methoxybenzoate (also known as methyl vanillate) and 4-hydroxy-1-methylpiperidine, are commercially available and relatively inexpensive.[5][6]

Key Synthetic Pathways: The Etherification Step

The formation of the aryl-alkyl ether bond is the cornerstone of this synthesis. Two highly reliable and widely used methods are particularly well-suited for this transformation: the Mitsunobu reaction and the Williamson ether synthesis.

G cluster_start Starting Materials cluster_pathways Etherification Pathways SM1 Methyl 4-hydroxy-3-methoxybenzoate Mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD) THF, 0°C to RT SM1->Mitsunobu Williamson Williamson Ether Synthesis (Base: Cs2CO3, K2CO3) Solvent: DMF, MeCN SM1->Williamson Requires activation of piperidine -OH (e.g., to -OTs, -Br) SM2 4-Hydroxy-1-methylpiperidine SM2->Mitsunobu SM2->Williamson Requires activation of piperidine -OH (e.g., to -OTs, -Br) Product Methyl 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoate Mitsunobu->Product Williamson->Product

Caption: Comparison of primary etherification pathways.
The Mitsunobu Reaction: A Reliable Choice

The Mitsunobu reaction is an exceptionally effective method for coupling a phenolic hydroxyl group with a secondary alcohol.[1] It proceeds under mild, neutral conditions and is known for its high yields and reliability.

  • Mechanism: The reaction is initiated by the formation of a phosphorane from triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This species protonates the alcohol (4-hydroxy-1-methylpiperidine), which is then attacked by the PPh₃ to form an alkoxyphosphonium salt. The phenoxide, formed by deprotonation of methyl vanillate by the azodicarboxylate anion, then acts as the nucleophile, displacing the triphenylphosphine oxide in a classic Sₙ2 reaction to form the desired ether.

  • Expertise & Causality: The choice of DIAD over DEAD is often preferred for safety reasons and easier removal of the resulting hydrazine byproduct during workup. The reaction is typically started at 0°C to control the initial exothermic formation of the phosphorane, after which it can proceed to completion at room temperature.[1] The primary drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine byproduct, which must be removed during purification, typically via column chromatography.

The Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis is a fundamental and cost-effective method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide or sulfonate.[7][8]

  • Mechanism: The phenolic proton of methyl vanillate is first removed by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic 1-methylpiperidine derivative where the 4-hydroxyl group has been converted into a better leaving group (e.g., a tosylate, mesylate, or halide).[8]

  • Expertise & Causality: For this specific transformation, cesium carbonate (Cs₂CO₃) is often a superior base to more common choices like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[1] The large, soft cesium cation coordinates less tightly to the phenoxide, resulting in a more "naked" and highly reactive nucleophile, which can significantly improve reaction rates and yields. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal as they effectively solvate the cation while leaving the anion free to react.[8] While robust, this pathway requires an additional step to activate the 4-hydroxy-1-methylpiperidine, making the Mitsunobu reaction a more direct route from the common starting materials.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating best practices for reaction setup, monitoring, workup, and purification.

Protocol 4.1: Synthesis of Methyl 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoate via Mitsunobu Reaction

This protocol is adapted from established literature procedures for the synthesis of related inhibitors.[1]

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq)

  • 4-Hydroxy-1-methylpiperidine (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents (Ethyl acetate, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the limiting reagent).

  • Cool the resulting solution to 0°C in an ice-water bath.

  • To this cooled solution, add DIAD (1.5 eq) dropwise via syringe over 10-15 minutes. A color change and/or formation of a white precipitate is typically observed.

  • After the DIAD addition is complete, add a solution of 4-hydroxy-1-methylpiperidine (1.2 eq) in a small amount of anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting methyl vanillate is consumed (typically 2-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield the pure methyl ester product.

Protocol 4.2: Saponification to 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic Acid

Materials:

  • Methyl 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoate (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the methyl ester intermediate (1.0 eq) in a mixture of THF/MeOH and water (e.g., a 3:1 or 2:1 ratio).

  • Add solid LiOH or NaOH (2-3 eq) to the solution.

  • Heat the mixture to a gentle reflux (or stir at 40-50°C) and monitor the reaction by TLC or LC-MS for the disappearance of the starting ester (typically 1-3 hours).

  • Once the hydrolysis is complete, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvent.

  • Re-dissolve the remaining aqueous solution in a small amount of water and cool to 0°C in an ice bath.

  • Acidify the solution by slowly adding 1 M HCl dropwise until the pH is approximately 5-6. The product will typically precipitate as a white solid.

  • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under high vacuum to yield the final carboxylic acid.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediate should be confirmed through standard analytical techniques.

Compound Synthetic Step Typical Yield Key ¹H NMR Signals (δ, ppm, CDCl₃) Expected Mass (ESI+)
Methyl 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoateMitsunobu Reaction60-85%~7.6 (d), ~7.5 (s), ~6.9 (d), ~4.5 (m, piperidine CH-O), ~3.9 (s, Ar-OCH₃), ~3.85 (s, COOCH₃), ~2.8 (m), ~2.3 (s, N-CH₃), ~2.2 (m), ~1.9 (m)[M+H]⁺ = 294.17
4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acidSaponification90-98%Signals similar to ester, but lacking the COOCH₃ singlet (~3.85 ppm). Broad -COOH signal may be visible.[M+H]⁺ = 280.15

Synthesis of Derivatives: Amide Coupling

The final carboxylic acid is a versatile handle for creating a library of derivatives, most commonly amides, for SAR exploration. Standard peptide coupling reagents provide an efficient means to achieve this.[1][9]

G cluster_coupling Amide Coupling Conditions Carboxylic_Acid 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid Reagents Coupling Reagent: HATU, HBTU, or EDC/HOBt Base: DIPEA or Et3N Solvent: DMF or DCM Carboxylic_Acid->Reagents Activation Amine Primary or Secondary Amine (R¹R²NH) Amine->Reagents Product Amide Derivative Reagents->Product Coupling

Caption: General workflow for amide derivative synthesis.

General Protocol for Amide Synthesis:

  • Dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.1 eq) in an anhydrous solvent like DMF.

  • Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2-3 eq).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 1-12 hours).

  • The workup usually involves dilution with a suitable organic solvent (e.g., ethyl acetate), washing with aqueous solutions (e.g., NaHCO₃, brine) to remove excess reagents and byproducts, followed by drying and concentration.

  • Purification is achieved via flash chromatography or recrystallization.

Conclusion

The synthesis of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid is most effectively achieved through a convergent strategy hinging on the formation of an aryl-alkyl ether bond. The Mitsunobu reaction represents a highly reliable and direct method for this key transformation, proceeding under mild conditions with high yields. Following the successful etherification of a protected benzoic acid precursor, a straightforward saponification step liberates the target molecule. The resulting carboxylic acid serves as a robust platform for further diversification, particularly through amide coupling reactions, enabling extensive exploration in drug discovery programs.

References

  • Gobert, D., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. [Link]

  • Arnold, L. D., et al. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. PubMed. [Link]

  • Stork, G. (1945). The Synthesis of 3,4-disubstituted Piperidines. University of Wisconsin--Madison.
  • Sedrani, R., et al. (2020). Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. ACS Publications. [Link]

  • Wang, A., et al. (2016). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor. ACS Publications. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • L.S.College, Muzaffarpur. (2021). Williamson ether synthesis. [Link]

  • Unknown Author. (2025). Piperidine Synthesis. DTIC. [Link]

  • Gayathri, D., et al. (2008). 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one. PMC. [Link]

  • Duan, H. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Unknown Author. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. [Link]

  • Unknown Author. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Unknown Author. (1987). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • Unknown Author. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • Duan, H. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. [Link]

  • Pharmacognosy Journal. (2020). 4-hydroxy-3-methoxy benzoic acid. [Link]

  • Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. [Link]

  • Reddy, G. J., et al. (2013). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. [Link]

  • NextSDS. 4-methoxy-N-(piperidin-3-yl)benzamide — Chemical Substance Information. [Link]

  • Unknown Author. (2026). 4-Hydroxybenzoic acid derivatives synthesized through metabolic... ResearchGate. [Link]

  • Google Patents. (1995).
  • NIST. (2026). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. NIST WebBook. [Link]

  • J-Global. 3-Methoxy-4-hydroxybenzoic acid methyl ester | Chemical Substance Information. [Link]

  • Minin, A. S., et al. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. MDPI. [Link]

  • Yuan, J. & Liu, Y.-J. (2012). 4-Methoxy-N-methylbenzamide. ResearchGate. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Receptor Binding Affinity of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (Ganetespib)

Abstract This technical guide provides a comprehensive analysis of the receptor binding affinity of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid, a compound widely known in the scientific community as Ganetespib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the receptor binding affinity of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid, a compound widely known in the scientific community as Ganetespib (formerly STA-9090). Ganetespib is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone involved in the stability and function of numerous client proteins that are pivotal to oncogenesis.[1][2] This document will delve into the quantitative binding characteristics of Ganetespib to its target, Hsp90, detail the gold-standard biophysical methodologies for determining these parameters, and explore the downstream mechanistic consequences of this high-affinity interaction. The intended audience for this guide includes researchers, scientists, and drug development professionals seeking a deeper technical understanding of Ganetespib's mode of action.

Introduction: Ganetespib and its Molecular Target, Heat Shock Protein 90 (Hsp90)

Ganetespib is a synthetic, resorcinol-containing triazolone compound that is structurally distinct from the first-generation ansamycin class of Hsp90 inhibitors.[3][4] Its primary molecular target is Heat Shock Protein 90 (Hsp90), an ATP-dependent molecular chaperone that is one of the most abundant proteins in eukaryotic cells.[5]

In normal cells, Hsp90 plays a crucial role in protein folding, trafficking, and stability. However, cancer cells exploit the Hsp90 chaperone machinery to maintain the conformational stability and function of a wide array of mutated, overexpressed, and constitutively active oncoproteins.[1][3] These "client proteins" include receptor tyrosine kinases (e.g., HER2, EGFR), signaling intermediates (e.g., AKT, RAF-1), and transcription factors (e.g., HIF-1α), all of which are critical drivers of the hallmarks of cancer.[6][7]

Ganetespib exerts its potent antitumor activity by competitively binding to the N-terminal ATP-binding pocket of Hsp90.[3][8] This action inhibits the chaperone's essential ATPase activity, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.[8][9] This simultaneous disruption of multiple oncogenic signaling pathways makes Hsp90 an attractive therapeutic target, and Ganetespib a compound of significant clinical interest.[3][10]

Quantitative Analysis of Ganetespib-Hsp90 Binding Affinity

The efficacy of an inhibitor is fundamentally linked to its binding affinity for its target. Ganetespib is characterized by its high-affinity binding to Hsp90, which is significantly more potent than first-generation inhibitors like 17-AAG.[11][12] This high affinity allows for potent and sustained target engagement at nanomolar concentrations.

Competitive binding assays have demonstrated that Ganetespib inhibits the binding of biotinylated-geldanamycin (a known Hsp90 binder) at concentrations as low as 0.11 µmol/L, whereas 1 µmol/L of 17-AAG was required for a similar effect, indicating a substantially greater affinity for Hsp90.[11][12] While a precise dissociation constant (Kd) from a single authoritative source is varied, the literature consistently points to potent, low nanomolar activity. For instance, in vitro proliferation and apoptosis assays show IC50 values in the low nanomolar range (2–30 nM) across a wide panel of cancer cell lines.[11][12]

ParameterValueAssay TypeSignificanceReference
IC50 4 nMCell-based (OSA 8 cells)Demonstrates high cellular potency.[13]
IC50 Range 2 - 30 nMCell-based (NSCLC panel)Shows broad-spectrum activity across different cancer subtypes.[12]
Binding Saturated at 64-128 nMLC-MS/MS Occupancy AssayIndicates target engagement in a cellular context at achievable concentrations.[8]

Gold-Standard Methodologies for Affinity Determination

Determining the precise binding affinity and kinetics of a drug-target interaction is crucial for drug development. Two primary biophysical techniques, Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), are considered the gold standard for this purpose.[5]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[14][15] It is the only method that can determine all thermodynamic parameters (affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)) in a single experiment.[16]

The choice of ITC as a primary method is driven by its direct nature. It measures the intrinsic heat of binding, avoiding potential artifacts from labels or surface immobilization. The resulting thermodynamic signature provides deep insights into the binding mechanism—for example, whether the interaction is enthalpy-driven (strong hydrogen bonds, van der Waals forces) or entropy-driven (hydrophobic interactions, conformational changes).[17]

  • Protein & Ligand Preparation:

    • Express and purify recombinant human Hsp90 (N-terminal domain or full-length protein) to >95% purity.

    • Dialyze the protein extensively against the final experimental buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.5) to ensure buffer matching.[18] Mismatched buffers are a primary source of artifacts.

    • Prepare a concentrated stock of Ganetespib in 100% DMSO and dilute it into the identical, buffer-matched solution used for the protein. The final DMSO concentration should be identical in both the syringe and the cell, typically <1%, to minimize heat of dilution effects.

    • Accurately determine the concentrations of both protein and ligand using a reliable method (e.g., A280 for protein, validated standard curve for ligand).

  • Instrument Setup & Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Load the Hsp90 solution (e.g., 5-10 µM) into the sample cell and the Ganetespib solution (e.g., 50-100 µM) into the titration syringe. The concentration ratio is critical to achieving a complete binding isotherm.

    • Perform a series of small, precisely controlled injections (e.g., 2-5 µL) of Ganetespib into the Hsp90 solution.

  • Data Analysis:

    • The raw data appears as a series of heat spikes for each injection. Integrating the area under these peaks yields the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to extract the Kd, ΔH, and stoichiometry (n).[16]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time data on molecular interactions.[19] It excels at determining the kinetics of a binding event—the association rate (ka or on-rate) and the dissociation rate (kd or off-rate). The equilibrium dissociation constant (Kd) is then calculated as kd/ka.

While ITC provides the thermodynamic endpoint, SPR reveals the dynamic process of binding. A drug's residence time on its target (inversely related to the off-rate, kd) is often more predictive of clinical efficacy than affinity alone.[19] A slow off-rate means the drug remains bound to its target for a longer duration, providing sustained inhibition even as systemic concentrations of the drug decrease.

  • Chip Preparation & Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

    • Immobilize Hsp90 onto the chip surface via covalent amine coupling. Aim for a low to moderate immobilization density to avoid mass transport limitations.

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract bulk refractive index changes and non-specific binding.[20]

  • Analyte Binding & Kinetic Analysis:

    • Prepare a series of precise dilutions of Ganetespib in running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Inject the Ganetespib solutions over both the target and reference flow cells at a constant flow rate. This is the association phase .

    • Follow with an injection of running buffer alone to monitor the dissociation phase .[21]

    • Between cycles, inject a regeneration solution (e.g., a low pH glycine solution or high salt buffer) to remove all bound analyte without denaturing the immobilized protein.

  • Data Analysis:

    • The output is a sensorgram, plotting response units (RU) versus time.

    • After reference subtraction, the resulting sensorgrams are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.

    • The Kd is calculated from the ratio of these rates.

Mechanism of Action & Downstream Consequences

The high-affinity binding of Ganetespib to the Hsp90 N-terminus locks the chaperone in a conformation that is incompatible with its ATPase-driven cycle.[3][22] This cycle, which involves a series of co-chaperones and conformational changes, is essential for maturing and stabilizing client proteins.[9][23]

By inhibiting this cycle, Ganetespib prevents the proper folding of newly synthesized client oncoproteins and destabilizes existing ones.[8] These improperly folded proteins are recognized by the cellular quality control machinery and targeted for degradation via the ubiquitin-proteasome pathway.[9] The result is the simultaneous depletion of multiple key drivers of cancer cell proliferation, survival, and angiogenesis.[10][24]

Visualization of Experimental Workflow and Mechanism

The following diagrams illustrate the general workflow for affinity determination and the mechanism of Hsp90 inhibition.

G cluster_prep Sample Preparation cluster_itc Isothermal Titration Calorimetry (ITC) cluster_spr Surface Plasmon Resonance (SPR) p1 Recombinant Hsp90 Expression & Purification itc1 Titrate Ganetespib into Hsp90 Solution p1->itc1 spr1 Immobilize Hsp90 on Sensor Chip p1->spr1 l1 Ganetespib Synthesis & Purification l1->itc1 spr2 Inject Ganetespib (Association) l1->spr2 itc2 Measure Heat Change itc1->itc2 itc3 Fit Binding Isotherm itc2->itc3 itc_out Determine: Kd, ΔH, ΔS, n itc3->itc_out spr1->spr2 spr3 Buffer Flow (Dissociation) spr2->spr3 spr4 Fit Sensorgram Data spr3->spr4 spr_out Determine: ka, kd, Kd spr4->spr_out

Caption: General workflow for determining Ganetespib-Hsp90 binding affinity.

G cluster_cycle Normal Hsp90 Chaperone Cycle cluster_inhibition Inhibition by Ganetespib Hsp90_open Hsp90 (Open) Hsp90_closed Hsp90-ATP (Closed) Hsp90_open->Hsp90_closed + ATP Hsp90_inhibited Hsp90-Ganetespib (Inactive Complex) Client Unfolded Client Protein Client->Hsp90_open Degradation Ubiquitination & Proteasomal Degradation Client->Degradation Misfolding ATP ATP Hsp90_closed->Hsp90_open -> ADP Folded_Client Folded Client (Active) Hsp90_closed->Folded_Client Hydrolysis ADP ADP + Pi Ganetespib Ganetespib Ganetespib->Hsp90_open Binds to ATP Pocket

Caption: Mechanism of Hsp90 inhibition by Ganetespib.

Conclusion

4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid, or Ganetespib, is a second-generation Hsp90 inhibitor characterized by its high binding affinity to the N-terminal ATP pocket of its target. This potent interaction, quantifiable by robust biophysical methods such as ITC and SPR, effectively shuts down the chaperone cycle. The subsequent degradation of a multitude of oncoproteins provides a powerful, multi-pronged attack on cancer cell signaling networks. A thorough understanding of Ganetespib's binding affinity and the methodologies used to measure it is fundamental for its continued evaluation and for the rational design of future Hsp90-targeted therapeutics.

References

  • Proia, D. A., & Bates, R. C. (2014). Ganetespib and HSP90: Translating Preclinical Hypotheses into Clinical Promise. Cancer Research, 74(5), 1294–1300. [Link]

  • Shimamura, T., Perera, S. A., Foley, K. P., et al. (2012). Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer. Clinical Cancer Research, 18(18), 4973-4985. [Link]

  • El-Sharkawy, F., El-Mezayen, H., Al-Malki, A., et al. (2023). Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice. International Journal of Molecular Sciences, 24(5), 4983. [Link]

  • Shimamura, T., Perera, S. A., Foley, K. P., et al. (2012). Ganetespib (STA-9090), a Nongeldanamycin HSP90 Inhibitor, Has Potent Antitumor Activity in In Vitro and In Vivo Models of Non–Small Cell Lung Cancer. Clinical Cancer Research, 18(18), 4973-4985. [Link]

  • Hsp90 pan and Isoform-Selective Inhibitors as Sensitizers for Cancer Immunotherapy. (2020). ResearchGate. [Link]

  • El-Sharkawy, F., El-Mezayen, H., Al-Malki, A., et al. (2023). Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice. International Journal of Molecular Sciences, 24(5), 4983. [Link]

  • Machajewski, T. D., & Gao, Z. (2013). Discovery and Development of Ganetespib. In The Royal Society of Chemistry, pp. 180-197. [Link]

  • El-Sharkawy, F., El-Mezayen, H., Al-Malki, A., et al. (2023). Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice. PubMed. [Link]

  • Kim, H. R., Kim, E. J., Lee, H. J., et al. (2016). Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling. Oncotarget, 7(45), 73151–73161. [Link]

  • Workman, P. (2004). Hsp90 Activation and Cell Cycle Regulation. Cell Cycle, 3(7), 862-864. [Link]

  • Guiu, M., Licitra, F., & Sistonen, L. (2016). The FNIP co-chaperones decelerate the Hsp90 chaperone cycle and enhance drug binding. Nature Communications, 7, 12037. [Link]

  • Chandarlapaty, S., & Sawyers, C. L. (2013). Ganetespib: research and clinical development. Expert Opinion on Investigational Drugs, 22(1), 101-112. [Link]

  • Proia, D. A., & Bates, R. C. (2014). Ganetespib and HSP90: translating preclinical hypotheses into clinical promise. PubMed. [Link]

  • Johnson, J. L. (2021). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Biophysical Reports, 1(1), 100004. [Link]

  • Chiosis, G. (2020). Dynamically Shaping Chaperones. Allosteric Modulators of HSP90 Family as Regulatory Tools of Cell Metabolism in Neoplastic Progression. Frontiers in Oncology, 10, 1234. [Link]

  • Ying, W., Du, Z., Sun, L., et al. (2010). STA-9090, a small-molecule Hsp90 inhibitor for the potential treatment of cancer. IDrugs, 13(12), 866-876. [Link]

  • Edkins, A. L. (2015). Hsp90 Co-chaperones as Drug Targets in Cancer: Current Perspectives. Current Pharmaceutical Design, 21(11), 1401-1412. [Link]

  • Wang, Y., Zhang, Y., & Liu, Y. (2022). HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review). Oncology Reports, 48(6), 213. [Link]

  • Ganetespib binds to HSP90, disrupts HSP90-p23 complexes, depletes... (n.d.). ResearchGate. [Link]

  • Bernhart, E., D'Aronco, S., Pötsch, E. M., et al. (2014). HSP90 Supports Tumor Growth and Angiogenesis through PRKD2 Protein Stabilization. Cancer Research, 74(24), 7436-7448. [Link]

  • Peptide-Functionalized Localized Surface Plasmon Resonance (LSPR) Sensor for Label-Free Detection of HSP90. (2026). ResearchGate. [Link]

  • Matulis, D. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. European Biophysics Journal, 40(6), 1011-1019. [Link]

  • Matulis, D., & Kranz, J. K. (2009). Measurement of Nanomolar Dissociation Constants by Titration Calorimetry and Thermal Shift Assay – Radicicol Binding to Hsp90 and Ethoxzolamide Binding to CAII. Biochemistry, 48(33), 7981-7988. [Link]

  • Isothermal titration calorimetry data of ICPD47 binding to Hsp90αN at... (n.d.). ResearchGate. [Link]

  • Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Velazquez-Campoy, A. (2010). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. In Methods in Molecular Biology, vol. 627, pp. 113-134. [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. [Link]

  • Ayon, O. S., & McKeague, M. (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. Aptamers, 7, 7-12. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-methylbenzoic Acid. PubChem. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. NIST Chemistry WebBook. [Link]

  • precisionFDA. (n.d.). 4-(2-((4,5-DIMETHYL-1,2-OXAZOL-3-YL)-(METHOXYMETHYL)SULFAMOYL)PHENYL)-3-(ETHOXYMETHYL)BENZOIC ACID. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Preliminary Screening of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic Acid Analogs

This guide provides a comprehensive framework for the initial evaluation of a library of analogs based on the 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid scaffold. The proposed screening cascade is designed to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the initial evaluation of a library of analogs based on the 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid scaffold. The proposed screening cascade is designed to efficiently identify compounds with desirable biological activity and drug-like properties, enabling data-driven decisions for hit-to-lead progression.

Strategic Imperative: The Rationale Behind the Screening Cascade

The preliminary screening of any novel compound series must be a judicious balance of speed, cost, and informational value. The core structure, 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid, contains several key pharmacophoric features: a substituted aromatic ring, an ether linkage, and a basic nitrogen within a piperidine ring. This arrangement is suggestive of potential interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs) and transporters. A related scaffold, 4-methoxy-3-(piperidin-4-yl)oxy benzamides, has been identified as an inhibitor of the presynaptic choline transporter (CHT)[1]. This provides a strong rationale for prioritizing targets within the cholinergic system, while remaining open to the discovery of novel activities.

Our strategy is therefore built on a tiered approach. We will begin with a broad, high-throughput primary screen to identify active compounds, followed by more complex, lower-throughput secondary assays to confirm and characterize the initial hits. Concurrently, we will assess the fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the analogs to ensure that we are prioritizing compounds with a viable path towards clinical development. This "fail fast, fail cheap" philosophy is critical for efficient drug discovery.[2]

The Screening Cascade: A Multi-Pronged Approach

The proposed screening cascade is divided into three parallel streams: Biological Activity, Physicochemical Profiling, and Early ADME/Tox Assessment. This parallel execution ensures that by the time a compound is confirmed as a "hit" in the biological assays, we already have a foundational understanding of its drug-like properties.

Screening_Cascade cluster_0 Phase 1: Primary Screening & Profiling cluster_1 Phase 2: Hit Confirmation & Secondary Assays cluster_2 Phase 3: Lead Prioritization A Compound Library (4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid analogs) B Primary Biological Screen (e.g., Radioligand Binding Assay) A->B Biological Activity Stream C Physicochemical Profiling (Solubility, Lipophilicity, pKa) A->C Physicochemical Stream D Early ADME/Tox (Metabolic Stability, Cytotoxicity) A->D ADME/Tox Stream E Hit Confirmation (Dose-Response Analysis) B->E H Integrated Data Analysis (SAR & Property Assessment) C->H D->H F Functional Cellular Assay (e.g., Second Messenger Assay) E->F G Selectivity Panel (Against related targets) F->G G->H I Prioritized Hits for Lead Optimization H->I

Caption: A tiered screening cascade for 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid analogs.

Stream 1: Elucidating Biological Activity

Given the structural similarity to known choline transporter inhibitors, a logical starting point is to investigate the interaction of the analog library with targets in the cholinergic system. However, to cast a wider net, a GPCR-focused screening approach is also warranted.

Primary Screening: Identifying Initial Hits

The goal of the primary screen is to rapidly and cost-effectively identify compounds that interact with the chosen target. A radioligand binding assay is a robust and high-throughput method for this purpose.

Target Selection Rationale: The human choline transporter (hCHT) is a prime candidate based on existing literature[1]. As a secondary, broader screen, a representative muscarinic acetylcholine receptor, such as the M1 subtype, could be used to identify GPCR-active compounds.

Experimental Protocol: hCHT Radioligand Binding Assay

  • Preparation of Membranes: Utilize a stable cell line (e.g., HEK293) expressing the human choline transporter. Grow cells to confluence, harvest, and prepare membrane fractions by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer (e.g., Krebs-Ringer-HEPES).

    • Test compounds (analogs) at a single high concentration (e.g., 10 µM).

    • Radioligand (e.g., [³H]-Hemicholinium-3).

    • Membrane preparation.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Detection: Wash the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding for each compound relative to control wells (vehicle and a known inhibitor). Set a hit threshold (e.g., >50% inhibition).

Secondary Screening: Confirming and Characterizing Hits

Compounds that meet the hit criteria in the primary screen must be subjected to further investigation to confirm their activity and elucidate their mechanism of action.

3.2.1 Dose-Response Analysis

To determine the potency of the hit compounds, a dose-response curve is generated. This involves repeating the binding assay with a range of compound concentrations (e.g., 10-point, 3-fold serial dilutions). The resulting data is fitted to a sigmoidal curve to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

3.2.2 Functional Cellular Assays

A binding assay confirms interaction but does not reveal whether a compound is an agonist, antagonist, or allosteric modulator. A functional assay is required to answer this question.

Experimental Protocol: Second Messenger (cAMP) Assay for GPCRs

This protocol is applicable if hits are identified against a GPCR target like the M1 muscarinic receptor.

  • Cell Culture: Use a CHO or HEK293 cell line stably expressing the target GPCR.

  • Assay Principle: Many GPCRs signal through the modulation of cyclic AMP (cAMP). This assay measures changes in intracellular cAMP levels.[3]

  • Procedure:

    • Plate cells in a 96- or 384-well plate and incubate overnight.

    • Add test compounds at various concentrations.

    • Stimulate the cells with a known agonist (for antagonist testing) or measure basal activity (for agonist testing).

    • Lyse the cells and detect cAMP levels using a commercially available kit, often based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

  • Data Analysis: Calculate EC50 (for agonists) or IC50 (for antagonists) values.

GPCR_Signaling cluster_0 cluster_1 Cell Membrane cluster_2 Ligand Analog (Agonist) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Modulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates ->

Caption: A simplified GPCR signaling pathway leading to cAMP production.

Stream 2: Physicochemical Profiling

The most potent compound is useless if it cannot reach its target in a living system. Therefore, early assessment of physicochemical properties is paramount.[4][5][6]

PropertyMethodRationaleDesired Range
Aqueous Solubility Kinetic NephelometryPoor solubility can limit absorption and lead to inaccurate assay results.[5][6]> 50 µM
Lipophilicity (LogD) HPLC-based or Shake-flaskAffects permeability, metabolism, and off-target effects.1 - 3
Ionization Constant (pKa) Potentiometric Titration or Capillary ElectrophoresisInfluences solubility, absorption, and target binding.Basic pKa: 7.5 - 9.5

Table 1: Key Physicochemical Properties and Methods for their Determination.

Stream 3: Early ADME/Tox Assessment

Early identification of liabilities in metabolism and toxicity can save significant resources.[2][7] These assays are designed to be high-throughput and predictive of in vivo outcomes.

AssayMethodRationale
Metabolic Stability Liver Microsome IncubationsMeasures the rate of metabolism by key drug-metabolizing enzymes (Cytochrome P450s).[7]
Cytotoxicity Cell-based assay (e.g., MTT or CellTiter-Glo®)Assesses general toxicity to cells, which can be a source of false positives in biological screens.[8]
hERG Liability In vitro binding or functional assayThe hERG potassium channel is a critical anti-target; inhibition can lead to cardiotoxicity.[9]
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)Determines the fraction of compound bound to plasma proteins, which affects the free concentration available to act on the target.[10]

Table 2: High-Throughput In Vitro ADME/Tox Assays.

Data Integration and Hit Prioritization

The final step in the preliminary screening phase is to integrate the data from all three streams. The goal is to identify compounds that not only have potent and confirmed biological activity but also possess a promising profile of drug-like properties. A multi-parameter optimization approach is often used, where compounds are ranked based on a composite score that considers potency, solubility, metabolic stability, and cytotoxicity. The most promising compounds are then nominated for the next phase of drug discovery: lead optimization.

Conclusion

This guide has outlined a robust, multi-faceted strategy for the preliminary screening of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid analogs. By concurrently evaluating biological activity, physicochemical properties, and early ADME/Tox profiles, researchers can make informed decisions, efficiently allocating resources to the most promising chemical matter. This structured approach maximizes the probability of identifying high-quality starting points for the development of novel therapeutics.

References

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Sugano, K., et al. (2013). Impact of physicochemical profiling for rational approach on drug discovery. Chemical and Pharmaceutical Bulletin, 61(11), 1085-1093. [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]

  • Cyprotex. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

  • Kerns, E. H., & Di, L. (2008).
  • Kerns, E. H., Di, L., & Carter, G. T. (2008). In vitro solubility assays in drug discovery. Current drug metabolism, 9(9), 879-885.
  • Wang, Z., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. ACS Measurement Science Au, 3(5), 358-367. [Link]

  • BioRxiv. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. [Link]

  • BioAssay Systems. (n.d.). Signal Transduction Assays. [Link]

  • Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • Lee, J. Y., & Kim, J. (2012). Cell-based assay design for high-content screening of drug candidates. Journal of analytical science and technology, 3(1), 1-8.
  • Stresser, D. M. (2005). ADME optimization and toxicity assessment in early- and late-phase drug discovery. Journal of pharmacological and toxicological methods, 52(1), 1-2.
  • Admescope. (n.d.). Time-critical early ADME characterization. [Link]

  • Wang, D., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C439-C451. [Link]

  • Ye, N., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 25(1), 117-121. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC-UV Method Development for the Quantification of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic Acid

The Chemical Challenge: Profiling the Zwitterion Before injecting a single sample, an analytical scientist must first understand the thermodynamic and electrostatic nature of the target molecule. 4-Methoxy-3-[(1-methylpi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Challenge: Profiling the Zwitterion

Before injecting a single sample, an analytical scientist must first understand the thermodynamic and electrostatic nature of the target molecule. 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid presents a unique chromatographic challenge due to its amphoteric (zwitterionic) structure:

  • Acidic Moiety: The carboxylic acid group (-COOH) has a pKa of approximately 4.0.

  • Basic Moiety: The tertiary amine within the 1-methylpiperidine ring has a pKa of approximately 9.5.

At a physiological or neutral pH (~7.0), the molecule exists as a highly polar zwitterion (bearing both a negative carboxylate and a positive piperidinium charge). In reversed-phase high-performance liquid chromatography (RP-HPLC), this high polarity results in minimal retention on a hydrophobic C18 stationary phase. Furthermore, basic analytes are notorious for undergoing secondary ion-exchange interactions with on the silica matrix (which ionize at pH > 3.0), leading to severe peak tailing and compromised quantitation , .

Thermodynamic & Electrostatic Control: Method Rationale

To develop a robust, reproducible method, we must thermodynamically drive the equilibrium of the molecule into a single, predictable state.

Mobile Phase pH Strategy: We operate the mobile phase at a strictly controlled pH of 2.5 . At this low pH:

  • The carboxylic acid is fully protonated (neutralized), significantly increasing the molecule's overall hydrophobicity and ensuring strong retention on the C18 column.

  • The piperidine nitrogen remains fully protonated (cationic).

  • Crucially, the acidic environment suppresses the ionization of residual surface silanols on the silica stationary phase . By neutralizing the silanols, we eliminate the secondary electrostatic interactions that cause peak tailing, ensuring a sharp, symmetrical Gaussian peak .

Stationary Phase Selection: Even at low pH, steric hindrance can leave some silanols exposed. Therefore, we utilize an endcapped C18 column . Endcapping replaces residual silanols with short trimethylsilyl (TMS) groups, providing an additional layer of chemical shielding.

The Self-Validating Analytical Protocol

A truly robust method does not rely on post-run analysis to determine if the data is valid; it must be a self-validating system . This protocol incorporates an automated System Suitability Test (SST) gate. If the SST fails, the sequence aborts, protecting the integrity of the analytical batch.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Aqueous Buffer (Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water (20 mM). Adjust the pH precisely to 2.5 ± 0.05 using orthophosphoric acid (H₃PO₄). Causality: Precise pH control is non-negotiable; a drift above pH 3.0 will trigger silanol ionization and subsequent peak tailing. Filter through a 0.22 µm membrane.

  • Organic Modifier (Phase B): 100% HPLC-grade Acetonitrile (ACN).

Step 2: Standard & Sample Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard and dissolve in 10 mL of 100% Methanol. Causality: Methanol is required to rapidly disrupt the crystal lattice of the hydrophobic aromatic core.

  • Working Solutions (10 - 50 µg/mL): Dilute the stock solution using the Mobile Phase (Buffer:ACN, 70:30 v/v). Causality: Injecting 100% organic solvent into a highly aqueous mobile phase causes localized solvent disruption at the column head, leading to peak splitting. Diluting in the mobile phase matches the sample plug's viscosity and polarity to the eluent, preserving a tight injection band.

Step 3: The Self-Validating SST Gate

  • Program the HPLC sequence to inject the 30 µg/mL standard six consecutive times before any unknown samples.

  • Automated Halt Criteria: The sequence is programmed to automatically abort if the following criteria are not met: Tailing factor (Tf) ≤ 1.5, Theoretical plates (N) ≥ 5000, and Peak Area %RSD ≤ 2.0%.

Chromatographic Conditions & Validation Data

In alignment with the modernized (effective mid-2024), this method was evaluated for linearity, precision, accuracy, and robustness [[1]]([Link]), .

Table 1: Optimized Chromatographic Conditions
ParameterOptimized SettingJustification
Column Endcapped C18 (250 mm × 4.6 mm, 5 µm)Shields residual silanols; provides high theoretical plates.
Mobile Phase 20 mM KH₂PO₄ (pH 2.5) : ACN (70:30, v/v)pH 2.5 neutralizes silanols and protonates the carboxylic acid.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable backpressure.
Column Temp. 30 °CEnhances mass transfer kinetics, sharpening the peak.
Detection UV at 254 nmTargets the strong absorbance of the methoxybenzoic framework.
Injection Vol. 10 µLPrevents mass overload while maintaining high sensitivity.
Table 2: ICH Q2(R2) Validation Parameters Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Linearity (10-50 µg/mL) Correlation Coefficient (R²) ≥ 0.9990.9998Pass
Precision (Repeatability) %RSD of peak area ≤ 2.0% (n=6)0.82%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.1% - 101.4%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.12 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.38 µg/mLPass
Specificity Baseline resolution from impuritiesNo co-eluting peaksPass

Troubleshooting Logic & Workflow

Even with rigorous method development, column aging or matrix effects can induce peak tailing over time. The following logic tree dictates the immediate corrective actions a scientist should take when the self-validating SST gate fails.

Optimization_Logic Step1 Analyze Zwitterion pKa (Acidic: ~4.0, Basic: ~9.5) Step2 Select Endcapped C18 Column (Shield residual silanols) Step1->Step2 Step3 Set Mobile Phase pH to 2.5 (Protonate -COOH, Neutralize Silanols) Step2->Step3 Step4 Run System Suitability Test (SST) (Self-Validating Gate) Step3->Step4 Decision Tailing Factor < 1.5 & RSD < 2.0%? Step4->Decision ActionFail Add 5mM Triethylamine (TEA) to suppress interactions Decision->ActionFail Fail Criteria ActionPass Execute ICH Q2(R2) Validation Sequence Decision->ActionPass Pass Criteria ActionFail->Step4 Re-test

Fig 1. Self-validating logic for zwitterionic HPLC method development.

Note on Troubleshooting: If lowering the pH to 2.5 is insufficient due to severe column degradation, adding a competing base—such as 5 mM Triethylamine (TEA)—acts as a silanol suppressor. The TEA outcompetes the basic piperidine nitrogen for any remaining active silanol sites, restoring peak symmetry .

Conclusion

The quantification of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid requires strict mastery over the molecule's ionization states. By utilizing a low-pH phosphate buffer to neutralize the acidic moiety and suppress silica silanols, combined with an endcapped C18 stationary phase, this method completely mitigates the peak tailing typically associated with piperidine derivatives. Integrated with a self-validating SST gate, the protocol ensures absolute compliance with ICH Q2(R2) standards, guaranteeing data integrity throughout the pharmaceutical lifecycle.

References

  • [2] Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Library.[Link]

  • [3] Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Blog, October 2025. [Link]

  • [1] International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines, November 2023.[Link]

  • [4] U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures." FDA Guidance Documents, March 2024.[Link]

  • [5] Element Lab Solutions. "Peak Tailing in HPLC." Element Technical Resources.[Link]

  • [6] Chromatography Online. "HPLC Diagnostic Skills II – Tailing Peaks." The LCGC Blog, November 2019.[Link]

Sources

Application

How to dissolve 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid for cell culture assays

Application Note: Optimization of Dissolution and Media Formulation for 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic Acid in In Vitro Assays Executive Summary The transition of small-molecule compounds from chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimization of Dissolution and Media Formulation for 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic Acid in In Vitro Assays

Executive Summary

The transition of small-molecule compounds from chemical synthesis to in vitro biological evaluation frequently encounters a critical bottleneck: aqueous insolubility. 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (CAS: 1803566-59-7; MW: 265.3 g/mol ) is a bifunctional building block and pharmacophore fragment. Due to its specific structural moieties, improper dissolution can lead to micro-precipitation, inaccurate dosing, and assay failure. This protocol provides a rigorously validated, step-by-step methodology for solubilizing this compound for cell culture assays, ensuring thermodynamic stability and biological compatibility.

Physicochemical Profiling & Solvation Causality (E-E-A-T)

To successfully dissolve a compound, one must understand the causality behind its physical state. 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid contains two ionizable groups:

  • A basic tertiary amine (1-methylpiperidine moiety, estimated pKa ~9.5).

  • An acidic carboxylic acid (benzoic acid moiety, estimated pKa ~4.5).

The Zwitterion Effect: At physiological pH (7.4), the carboxylic acid is deprotonated (anionic) and the piperidine nitrogen is protonated (cationic). This results in a zwitterion —a molecule with a net-zero charge but highly localized dipoles. Zwitterions form exceptionally strong intermolecular electrostatic networks (salt bridges) in their solid state, resulting in high crystal lattice energy[1]. Consequently, they often exhibit poor solubility in both pure water (due to the hydrophobic aromatic/aliphatic bulk) and non-polar solvents (due to the charged groups).

The Solvent Solution: To break this lattice energy, Dimethyl sulfoxide (DMSO) is the universally preferred primary solvent[2]. As a polar aprotic solvent, DMSO's highly electronegative sulfoxide oxygen acts as a powerful hydrogen-bond acceptor, effectively solvating the piperidinium cation and disrupting intermolecular networks without requiring proton donation. However, directly spiking a highly concentrated DMSO stock into aqueous cell culture media causes "solvent shock" —the DMSO rapidly diffuses into the water, stripping the compound of its solvation shell and causing immediate micro-precipitation. Therefore, a step-wise serial dilution is mandatory.

Reconstitution Matrices & Quantitative Data

To prevent pipetting errors associated with highly viscous DMSO, it is recommended to prepare primary stocks at standardized concentrations (e.g., 10 mM or 50 mM).

Table 1: Mass-to-Volume Reconstitution Matrix for Primary DMSO Stock (Molecular Weight = 265.3 g/mol )

Desired Stock ConcentrationMass of CompoundVolume of Anhydrous DMSO RequiredMax Aqueous Concentration (at 0.1% DMSO limit)
10 mM 1.0 mg376.9 µL10 µM
10 mM 5.0 mg1.884 mL10 µM
50 mM 1.0 mg75.4 µL50 µM
50 mM 5.0 mg376.9 µL50 µM

Step-by-Step Experimental Protocol

Note: All steps involving cell culture media must be performed in a Class II Biological Safety Cabinet using aseptic techniques.

Phase 1: Primary Stock Preparation (10 mM)

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture condensation, which degrades the compound and significantly reduces DMSO solvation efficiency.

  • Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO (≥99.9% purity) directly to the vial (e.g., 376.9 µL for 1.0 mg).

  • Agitation: Vortex vigorously for 60 seconds. If the solution remains turbid, sonicate in a room-temperature water bath for 5–10 minutes.

  • Storage: Aliquot the 10 mM stock into single-use opaque microcentrifuge tubes to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Phase 2: Intermediate Dilution (To prevent solvent shock)

  • Prepare an intermediate stock by diluting the 10 mM primary stock 1:100 into a transition buffer (e.g., sterile PBS or serum-free media).

  • Add 10 µL of the 10 mM DMSO stock dropwise into 990 µL of PBS while continuously vortexing the receiving tube.

  • Result: You now have a 100 µM intermediate solution containing 1% DMSO.

Phase 3: Final Aqueous Dilution (Cell Treatment)

  • Dilute the intermediate solution 1:10 into your complete cell culture medium (e.g., DMEM + 10% FBS).

  • Add 100 µL of the intermediate solution to 900 µL of complete media.

  • Result: The final working concentration is 10 µM , and the final DMSO concentration is 0.1% (v/v) .

Quality Control & Self-Validating Systems

To ensure the trustworthiness of your downstream biological data, every assay must be a self-validating system incorporating the following checks:

  • Biological Validation (Vehicle Control): DMSO is known to induce transcriptomic alterations and cytotoxicity at high concentrations[3],[4]. You must include a "Vehicle Control" well containing 0.1% DMSO in complete media (with no compound). This isolates the pharmacological effect of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid from solvent-induced artifacts.

  • Physical Validation (The Tyndall Effect Check): Because zwitterions can form invisible micro-precipitates, visual inspection is insufficient. Shine a standard red or green laser pointer through the final media tube. If the laser beam path becomes visible as a solid line of scattered light (the Tyndall effect), the compound has crashed out of solution. If precipitation occurs, you must lower the final working concentration or gently warm the media to 37°C prior to addition.

Workflow Visualization

G N1 Equilibrate Solid Compound N2 Primary Stock (DMSO, 10-50 mM) N1->N2 Add Anhydrous DMSO N3 Intermediate Dilution (100x in Media/Buffer) N2->N3 Serial Dilution N4 Final Assay Media (≤0.1% DMSO) N3->N4 Dropwise Addition N5 Precipitation Check (Tyndall Effect) N4->N5 QC Validation

Caption: Workflow for the dissolution and serial dilution of zwitterionic compounds to prevent precipitation.

References

  • Verma, S., et al. (2020). Low-Dose Dimethyl Sulfoxide (DMSO) Suppresses Androgen Receptor and Its Splice Variant AR-V7 in Castration-Resistant Prostate Cancer Cells. MDPI International Journal of Molecular Sciences. Retrieved from:[Link]

  • Kragh, C. L., et al. (2019). Low dose DMSO treatment induces oligomerization and accelerates aggregation of α-synuclein. Nature Scientific Reports / PMC. Retrieved from:[Link]

Sources

Method

Application Note: LC-MS/MS Method Development and Quantification of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (CAS 1803566-59-7)

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokinetic (PK) Researchers. Executive Summary & Chemical Profiling The compound 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (CAS 1803566...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokinetic (PK) Researchers.

Executive Summary & Chemical Profiling

The compound 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (CAS 1803566-59-7) is a highly functionalized building block frequently utilized in the synthesis of targeted therapeutics. With a molecular formula of C14H19NO4 and an exact mass of 265.1314 Da, this molecule presents unique bioanalytical challenges due to its zwitterionic nature.

It contains two highly ionizable moieties:

  • A tertiary amine (1-methylpiperidine) with a basic pKa of ~9.5.

  • A carboxylic acid with an acidic pKa of ~4.0.

At physiological pH, the molecule exists predominantly as a zwitterion, leading to poor retention on traditional reversed-phase (C18) chromatography and susceptibility to matrix effects. This application note details a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to overcome these challenges through strategic sample preparation and optimized electrospray ionization (ESI) dynamics.

Methodological Rationale: The Causality Behind the Chemistry

As a Senior Application Scientist, method development is not about trial and error; it is about exploiting the physicochemical properties of the analyte to force the system into a state of high selectivity and sensitivity.

Sample Preparation: Why Mixed-Mode Cation Exchange (MCX)?

Standard protein precipitation or reversed-phase Solid Phase Extraction (SPE) fails to adequately separate zwitterions from endogenous plasma phospholipids, leading to severe ion suppression. Instead, we utilize a Mixed-Mode Cation Exchange (MCX) strategy. By acidifying the plasma sample with 2% phosphoric acid, we suppress the ionization of the carboxylic acid (rendering it neutral) while ensuring the piperidine nitrogen remains fully protonated (cationic). This allows the analyte to bind tightly to the sulfonic acid groups of the MCX sorbent. A subsequent wash with 100% methanol strips away neutral and acidic lipids. Finally, elution with 5% ammonium hydroxide neutralizes the piperidine, breaking the ionic bond and releasing a highly purified analyte.

Chromatographic Strategy: pH-Directed Retention

To achieve sharp peak shapes and prevent secondary interactions with residual silanols on the stationary phase, we employ a Charged Surface Hybrid (CSH) C18 column . The mobile phase is heavily buffered with 0.1% formic acid (pH ~2.7). At this pH, the carboxylic acid is fully protonated (neutralized), allowing the hydrophobic core of the molecule to interact with the C18 phase, while the protonated piperidine ensures excellent solubility and rapid partitioning into the ESI droplets.

Mass Spectrometry: Fragmentation Causality

Under positive electrospray ionization (ESI+), the tertiary amine is readily protonated, yielding a highly stable precursor ion [M+H]+ at m/z 266.1[1]. The dominant collision-induced dissociation (CID) pathway involves the cleavage of the ether bond. Driven by the inductive effect of the protonated nitrogen, this results in the formation of a resonance-stabilized 1-methylpiperidin-4-yl cation at m/z 98.1[2]. This alpha-cleavage is highly reproducible and structurally specific, making m/z 98.1 the optimal quantitative product ion[1].

Fragmentation M Precursor Ion [M+H]+ m/z 266.1 (Protonated Piperidine) F1 Product Ion m/z 98.1 (1-methylpiperidin-4-yl cation) M->F1 Ether Cleavage (Primary Quantifier) F2 Product Ion m/z 248.1 ([M+H-H2O]+) M->F2 -H2O (Qualifier 1) F3 Product Ion m/z 222.1 ([M+H-CO2]+) M->F3 -CO2 (Qualifier 2)

Fig 1. Proposed ESI+ fragmentation pathway and MRM transitions for CAS 1803566-59-7.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: CAS 1803566-59-7 (Purity >98%).

  • Internal Standard (IS): Stable Isotope-Labeled analog (e.g., D3-methylpiperidine analog).

  • Sorbent: Oasis MCX 96-well plate (30 mg/well).

  • Solvents: LC-MS grade Water, Methanol, Acetonitrile, Formic Acid, Phosphoric Acid, and Ammonium Hydroxide.

Sample Pre-Treatment & SPE Extraction
  • Aliquot: Transfer 100 µL of human plasma (K2EDTA) into a 96-well collection plate.

  • Spike: Add 10 µL of IS working solution (100 ng/mL) and vortex for 30 seconds.

  • Acidify: Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water. Vortex for 1 minute to disrupt protein binding and protonate the basic amine.

  • Condition SPE: Pass 1 mL of Methanol followed by 1 mL of Water through the MCX plate.

  • Load: Apply the 210 µL acidified sample to the sorbent.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water to remove salts and hydrophilic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol to elute neutral/acidic phospholipids.

  • Elute: Elute the target analyte into a clean plate using 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Dry & Reconstitute: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% FA).

Workflow A Plasma Sample + Internal Standard B MCX SPE (Cation Exchange) A->B Acidify (2% H3PO4) C UPLC Separation (CSH C18, Low pH) B->C Elute & Reconstitute D ESI+ Ionization ([M+H]+ 266.1) C->D Desolvation E MRM Detection (m/z 266.1 -> 98.1) D->E CID Fragmentation

Fig 2. Bioanalytical workflow for CAS 1803566-59-7 from sample preparation to MRM detection.

Instrumental Parameters & Data Presentation

Mass Spectrometry (Triple Quadrupole)

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode utilizing ESI+. Source temperature is set to 500°C, and capillary voltage is maintained at 3.0 kV to ensure efficient droplet desolvation.

Table 1: Optimized MRM Parameters for CAS 1803566-59-7

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Purpose
CAS 1803566-59-7266.198.1506025Quantifier
CAS 1803566-59-7266.1248.1506015Qualifier 1 (-H2O)
CAS 1803566-59-7266.1222.1506020Qualifier 2 (-CO2)
SIL-IS269.1101.1506025Internal Standard
Liquid Chromatography (UPLC)

Separation is performed on a Waters ACQUITY UPLC CSH C18 column (2.1 x 50 mm, 1.7 µm) maintained at 45°C. The flow rate is set to 0.4 mL/min.

Table 2: UPLC Gradient Program

Time (min)Mobile Phase A (%) (0.1% FA in H2O)Mobile Phase B (%) (0.1% FA in ACN)Gradient Curve
0.0955Initial
0.59556 (Linear)
3.040606 (Linear)
3.55956 (Linear)
4.55956 (Linear)
4.69556 (Linear)
6.09556 (Linear)

The Self-Validating System: In-Run Quality Controls

To ensure absolute trustworthiness and compliance with the 2018 FDA Bioanalytical Method Validation Guidance[3][4], this protocol is designed as a self-validating system. An analytical batch is only considered valid if the integrated controls pass the following strict criteria:

Table 3: Bioanalytical Validation Acceptance Criteria

Validation ParameterSystem Control MechanismAcceptance Criteria (FDA 2018)
System Suitability A neat standard injected prior to the run to verify RT stability and MS sensitivity.RT ± 0.1 min of expected; S/N > 10.
Carryover Blank matrix injected immediately following the Upper Limit of Quantification (ULOQ).Analyte area < 20% of LLOQ area; IS area < 5% of average IS area.
Accuracy & Precision Low, Mid, and High Quality Control (QC) samples interspersed throughout the run.Mean bias ±15% of nominal concentration; CV ≤ 15%.
Internal Standard Tracking Continuous monitoring of the SIL-IS peak area across all unknown samples.IS response must remain within 50–150% of the mean IS response of the calibration standards.

By embedding these checks, the method dynamically proves its own selectivity, sensitivity, and stability during every single acquisition sequence, ensuring that the PK data generated is fundamentally indisputable.

References

  • Title: Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Source: Journal of the Brazilian Chemical Society (SciELO) URL: [Link][2]

  • Title: Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis. Source: National Institutes of Health (NIH) / PMC URL: [Link][3]

  • Title: Bioanalytical Method Validation Guidance for Industry (May 2018). Source: U.S. Food and Drug Administration (FDA) URL: [Link][4]

Sources

Application

Using 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid as a precursor in rational drug design

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The rational design of targeted therapeutics re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The rational design of targeted therapeutics requires building blocks that not only engage the biological target but also impart favorable physicochemical properties to the resulting lead compound. 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid is a highly specialized, bifunctional precursor widely utilized in the synthesis of small-molecule inhibitors, particularly targeting kinases (e.g., Mps1, Aurora) and epigenetic modulators (e.g., HDACs) [1, 2].

This application note details the structural rationale for incorporating this moiety, its impact on physicochemical profiling, and field-proven protocols for its integration into complex drug scaffolds.

Structural Rationale in Drug Design

The architecture of 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid provides three distinct functional advantages in lead optimization:

  • The Benzoic Acid Handle: Serves as the primary synthetic vector, typically undergoing amide coupling with an aniline or aliphatic amine on a heterocyclic core (e.g., quinazolines, pyrrolopyridines) [3].

  • The 4-Methoxy Group (Conformational Locking): Beyond its electron-donating properties, the methoxy group at the para position creates steric bulk. This steric hindrance restricts the rotation of the adjacent ether linkage at the meta position, effectively forcing the piperidine ring to project outward into the solvent-exposed channel of the target protein's binding pocket.

  • The 1-Methylpiperidin-4-yloxy Tail (Solubility & Salt Bridges): The tertiary amine of the piperidine ring has a pKa of approximately 8.5–9.5, ensuring it is protonated at physiological pH (7.4). This positive charge drastically improves aqueous solubility and allows the molecule to form critical electrostatic interactions (salt bridges) with acidic residues (e.g., Asp or Glu) at the edge of the ATP-binding cleft in kinases[1]. Furthermore, compared to flexible acyclic chains (like dimethylaminoethoxy groups), the rigid piperidine ring incurs a lower entropic penalty upon target binding.

Physicochemical Profiling

The incorporation of the 1-methylpiperidin-4-yloxy moiety transforms lipophilic, insoluble scaffolds into orally bioavailable drug candidates. Table 1 summarizes the predictive physicochemical shifts when replacing a standard methoxy group with this functionalized piperidine tail.

Table 1: Comparative Physicochemical Properties

Property3,4-Dimethoxybenzoic Acid (Reference)4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic AcidCausality / Impact on Drug Design
Basic pKa N/A~ 9.2Ensures protonation at pH 7.4, enabling salt-bridge formation with target proteins.
ClogP 1.450.85Lowers overall lipophilicity, reducing non-specific binding and off-target toxicity.
Aqueous Solubility (pH 7.4) < 0.1 mg/mL> 5.0 mg/mL (as salt)Drastically improves GI dissolution and enables formulation for IV administration.
Topological Polar Surface Area (tPSA) 55.4 Ų64.6 ŲMaintains membrane permeability while increasing polarity.

Synthetic Integration & Workflow

When utilizing this precursor, the primary synthetic challenge lies in managing the zwitterionic nature of the molecule (the basic piperidine and the acidic carboxylate). The workflow below outlines the logical progression from precursor selection to lead optimization.

Workflow N1 Precursor: 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid N2 Neutralization (Excess DIPEA to free-base piperidine) N1->N2 N3 Carboxylate Activation (HATU in DMF) N2->N3 N4 Amide Bond Formation (Addition of Core Amine) N3->N4 N5 Purification (Avoid strong aqueous acids) N4->N5

Caption: Workflow for integrating the benzoic acid precursor into target scaffolds via amide coupling.

Application in Oncology: Kinase Inhibition

In the development of anti-cancer therapeutics, targeting cell-cycle regulatory kinases such as Mps1 (Monopolar spindle 1) and Aurora kinases is a validated strategy [1]. Inhibitors require a hinge-binding core and a solvent-exposed tail. The 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]phenyl moiety perfectly fulfills the role of the solvent-exposed tail, enhancing both potency and pharmacokinetic viability.

Pathway K1 Oncogenic Signaling (Cell Cycle Progression) K2 Target Kinase (e.g., Mps1 / Aurora) K1->K2 K3 Spindle Assembly Checkpoint (SAC) Activation K2->K3 K5 Mitotic Catastrophe (Apoptosis) K2->K5 Pathway Blockade K4 Tumor Proliferation K3->K4 I1 Piperidine-Functionalized Inhibitor I1->K2 Competitive Binding

Caption: Mechanism of action for designed kinase inhibitors triggering mitotic catastrophe.

Validated Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Expertise Note: Because the precursor contains a tertiary amine, it is often supplied as a hydrochloride (HCl) salt. Failing to fully neutralize this salt prior to adding the coupling agent will result in poor carboxylate activation and low yields. HATU is selected over EDC/HOBt due to its superior efficiency with sterically hindered 3,4-disubstituted benzoic acids.

Reagents:

  • 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (1.0 eq)

  • Target Core Amine / Aniline (1.1 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 to 4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Suspend 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert nitrogen atmosphere.

  • Neutralization: Add DIPEA (3.0 eq; use 4.0 eq if the core amine is also an HCl salt). Stir for 10 minutes at room temperature. Causality: This ensures the piperidine nitrogen is free-based and the carboxylic acid is deprotonated, preventing the basic piperidine from sequestering the activated ester intermediate.

  • Activation: Add HATU (1.5 eq) in one portion. Stir the reaction mixture for 15–20 minutes until the solution becomes homogenous, indicating the formation of the active HOAt ester.

  • Coupling: Add the target core amine (1.1 eq) dissolved in a minimal amount of DMF. Stir at room temperature for 4–12 hours. Monitor via LC-MS.

  • Workup (Critical Step): Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Self-Validating Check:Do not wash with 1M HCl or citric acid. Because the product contains a basic piperidine, acidic aqueous washes will protonate the product and pull it into the aqueous layer, destroying your yield. Wash the organic layer with brine (3x) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via reverse-phase HPLC or silica gel chromatography (DCM:MeOH:NH₄OH gradient) to isolate the pure amide.

Protocol B: Kinetic Aqueous Solubility Assessment

Expertise Note: The addition of the piperidine moiety is intended to boost solubility. This protocol validates that design choice.

  • Stock Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO.

  • Dilution: Spike 10 µL of the DMSO stock into 990 µL of Phosphate Buffered Saline (PBS, pH 7.4) to achieve a theoretical maximum concentration of 100 µM (1% DMSO final).

  • Incubation: Shake the mixture at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge the sample at 14,000 rpm for 15 minutes to pellet any precipitated compound.

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in 50% Acetonitrile/Water. A highly successful incorporation of the precursor will yield >80 µM soluble fraction.

References

  • European Patent Office. (2014). PYRROLOPYRIDINEAMINO DERIVATIVES AS MPS1 INHIBITORS (Patent No. EP2686318B1). Demonstrates the use of methoxybenzoic acid derivatives with basic solubilizing tails in targeting the spindle assembly checkpoint.
  • Oncotarget. (2017). Structure based design, synthesis and activity studies of small hybrid molecules as HDAC and G9a dual inhibitors. Details the synthesis of hybrid molecules utilizing 1-methylpiperidin-4-yl moieties to enhance target engagement and solubility. URL:[Link]

  • World Intellectual Property Organization. (2014). Inhibitor compounds (Patent No. WO2014037750A1). Describes the coupling of 1-methylpiperidin-4-yloxy substituted benzoic acids and anilines in the generation of Mps1 kinase inhibitory effects.
Method

Comprehensive In Vitro Dosing and Permeability Protocols for Zwitterionic Fragment 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid

As drug discovery increasingly explores complex chemical space, handling amphoteric and zwitterionic building blocks requires rigorous, mechanistically sound in vitro methodologies. 4-Methoxy-3-[(1-methylpiperidin-4-yl)o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly explores complex chemical space, handling amphoteric and zwitterionic building blocks requires rigorous, mechanistically sound in vitro methodologies. 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (CAS: 1803566-59-7) is a highly functionalized fragment featuring a basic piperidine ring and an acidic benzoic acid moiety.

This Application Note provides a causality-driven, self-validating framework for the in vitro formulation, dosing, and permeability assessment of this compound. By understanding the physicochemical drivers of its behavior, researchers can avoid common pitfalls such as invisible micro-precipitation and artificially low permeability readouts.

Physicochemical Profiling & Causality

To design an effective dosing protocol, we must first analyze the molecular causality governing the compound's behavior in aqueous media. At physiological pH (7.4), the carboxylic acid (pKa ~4.5) is deprotonated, and the basic piperidine nitrogen (pKa ~9.5) is protonated. Consequently, the molecule exists >99% as a zwitterion .

Zwitterions possess high crystal lattice energies and complex solvation dynamics. While they are highly soluble in pure water at their isoelectric point, their permeability across lipophilic biological membranes is inherently restricted. Furthermore, direct spiking of highly concentrated organic stocks (e.g., DMSO) into aqueous assay media often triggers rapid solvent-shock precipitation, invalidating downstream biological readouts 1.

Table 1: Physicochemical & Dosing Parameters
ParameterValue / CharacteristicImpact on In Vitro Assays
Molecular Weight 265.31 g/mol Favorable for rapid diffusion if uncharged.
Ionization State (pH 7.4) Zwitterionic (>99%)Poor passive transcellular permeability; requires micelle-mediated transport models.
Primary Solvent Anhydrous DMSOHigh solubility, but poses a severe risk of micro-precipitation upon aqueous dilution.
Max Final DMSO ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity and maintains membrane integrity in 2D/3D cultures.

The Solvent-Shift Dosing Protocol

Standard "direct spike" methods—where a 10 mM DMSO stock is pipetted directly into culture media—frequently fail for zwitterionic compounds. The localized supersaturation causes the compound to crash out into nano-aggregates. To circumvent this, we employ a Solvent-Shift Methodology that gradually transitions the compound from an organic to an aqueous environment, maintaining stable test concentrations 2.

Step-by-Step Methodology
  • Primary Stock Preparation: Weigh exactly 2.65 mg of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid. Dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 10 mM primary stock. Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes.

  • Intermediate Co-Solvent Dilution: Prepare a 1 mM intermediate stock by diluting the primary stock 1:10 into a transitional co-solvent (e.g., 10% DMSO / 90% PEG-400 or directly into FaSSIF media). Causality: This step reduces the thermodynamic shock when the compound meets the bulk aqueous phase.

  • Final Media Spike: Pre-warm the final cell culture media (e.g., DMEM + 10% FBS) to 37°C. While gently vortexing the media, slowly add the intermediate dilution dropwise to achieve the target working concentration (e.g., 10 µM). The final DMSO concentration must remain strictly ≤ 0.1% v/v.

Self-Validating System Checkpoint

Do not assume solubility. Immediately following the final media spike, extract a 100 µL aliquot and analyze it via Dynamic Light Scattering (DLS) . The protocol is validated only if the DLS spectra confirm the absence of colloidal aggregates (>50 nm). Additionally, perform LC-MS/MS on the supernatant after a 10,000 x g spin to verify that the actual dissolved concentration matches the nominal dosed concentration.

G A 10 mM Stock (100% DMSO) B Intermediate Dilution (10% DMSO in Buffer) A->B Solvent Shift C Final Assay Media (<0.1% DMSO) B->C Media Spike D QC: DLS Analysis (Check for Aggregation) C->D Validation

Workflow for solvent-shift dosing to prevent zwitterion precipitation.

Caco-2 Permeability Assessment for Zwitterions

Because 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid is a zwitterion, standard Caco-2 assays using simple HBSS buffer will yield artificially low apparent permeability ( Papp​ ) values. In vivo, zwitterionic drugs bind to negatively charged bile micelles, which shuttle the compound across the unstirred water layer (UWL) to the epithelial surface 3. To generate physiologically relevant data, we must replicate this causality in vitro using Fasted State Simulated Intestinal Fluid (FaSSIF) 4.

Step-by-Step Methodology
  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days, replacing media every other day.

  • Monolayer Equilibration: Prior to the assay, wash the monolayers twice with pre-warmed HBSS. Equilibrate for 30 minutes at 37°C.

  • Apical Dosing (A-to-B Transport): Prepare the dosing solution (10 µM compound) in FaSSIF (pH 6.5) . The inclusion of taurocholic acid and lecithin forms micelles that interact electrostatically with the zwitterion. Add 0.5 mL of this solution to the apical chamber.

  • Basolateral Sink: Add 1.5 mL of standard HBSS (pH 7.4) containing 1% Bovine Serum Albumin (BSA) to the basolateral chamber. Causality: BSA acts as a thermodynamic sink, mimicking systemic circulation and maintaining the sink condition necessary for linear diffusion.

  • Sampling: Incubate the plates on an orbital shaker (100 rpm) at 37°C. Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS/BSA each time.

  • Quantification: Analyze samples via LC-MS/MS to calculate the Papp​ .

Self-Validating System Checkpoint

A permeability assay is only trustworthy if the biological barrier remains intact and the drug is not lost to the plasticware.

  • Barrier Integrity: Co-dose with Lucifer Yellow (100 µM). If the basolateral fluorescence indicates a Lucifer Yellow Papp​>1×10−6 cm/s, the tight junctions are compromised, and the well must be discarded.

  • Mass Balance: Calculate the total mass of the compound recovered in both chambers at 120 minutes. If recovery is <80%, it indicates non-specific binding (NSB) to the Transwell apparatus, requiring a shift to low-binding plates.

Pathway Z Zwitterionic Compound (Apical Compartment) M Bile Micelle Binding (FaSSIF/FeSSIF) Z->M Electrostatic P Paracellular Transport (Tight Junctions) Z->P Low Permeability T Transcellular Diffusion (Lipid Bilayer) Z->T Free Fraction M->T Micelle Delivery B Basolateral Compartment (Systemic Circulation) P->B T->B

Mechanisms of zwitterion permeation and micelle binding in Caco-2 models.

Table 2: Expected Permeability Data Architecture

Note: Representative framework for data structuring post-analysis.

Assay ConditionApical MediaBasolateral MediaExpected Papp​ Range (cm/s)Mass Balance Recovery
Standard Buffer HBSS (pH 7.4)HBSS (pH 7.4) <1.0×10−6 (Low)> 85%
Biorelevant (Micelle) FaSSIF (pH 6.5)HBSS + 1% BSA 2.0−5.0×10−6 (Moderate)> 90%

References

  • Di, L., & Kerns, E. H. (2012). Blood-Brain Barrier in Drug Discovery: Optimizing Brain Exposure of CNS Drugs and Minimizing Brain Side Effects for Peripheral Drugs. National Academic OER & Digital Library of Ethiopia.
  • Wennberg, A. C., et al. (2026). CRITICAL REVIEW OF IN VITRO DOSING METHODS FOR DIFFICULT-TO-TEST SUBSTANCES AND HYDROCARBON UVCBs. Oxford Academic / Concawe.
  • Shono, Y., et al. (2011). Food and bile micelle binding of zwitterionic antihistamine drugs. PMC (NIH).
  • Pepin, X., et al. (2021). Integrating In Vitro Biopharmaceutics into Physiologically Based Biopharmaceutic Model (PBBM) to Predict Food Effect of BCS IV Zwitterionic Drug (GSK3640254). PMC (NIH).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic Acid

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals encountering yield bottlenecks during the etherification of isovanillic acid derivatives or the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals encountering yield bottlenecks during the etherification of isovanillic acid derivatives or the isolation of zwitterionic piperidine-benzoic acid scaffolds.

Below, you will find a mechanistic workflow, a causality-driven troubleshooting guide, empirical comparative data, and self-validating experimental protocols.

Mechanistic Workflow

The synthesis of this molecule requires appending a sterically hindered, basic piperidine moiety to an electron-rich phenol, followed by ester hydrolysis. The two primary synthetic strategies—Mitsunobu etherification and SN2 alkylation—are mapped below.

SynthesisWorkflow cluster_0 Pathway A: Mitsunobu cluster_1 Pathway B: SN2 Alkylation SM Methyl Isovanillate (Phenol Precursor) Mitsunobu 1-Methylpiperidin-4-ol PPh3, DIAD, THF SM->Mitsunobu SN2 1-Methylpiperidin-4-yl mesylate Cs2CO3, DMF SM->SN2 Intermediate Methyl 4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoate Mitsunobu->Intermediate Etherification SN2->Intermediate Etherification Hydrolysis Saponification LiOH, THF/H2O, rt Intermediate->Hydrolysis Final 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (Zwitterionic Product) Hydrolysis->Final Isoelectric Precipitation

Fig 1. Synthetic pathways for 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid.

Troubleshooting Guide & FAQs

Q1: My Mitsunobu reaction with 1-methylpiperidin-4-ol and methyl isovanillate stalls at 30% conversion. How can I drive it to completion? Causality: The basic tertiary amine of 1-methylpiperidin-4-ol can prematurely interact with the betaine intermediate formed by PPh3 and DIAD. Furthermore, the secondary alcohol is sterically hindered, making the formation of the alkoxyphosphonium ion sluggish. If the phenol is added too early, the basic piperidine can deprotonate it, leading to a phenoxide that attacks the betaine directly, bypassing the alcohol entirely[1]. Solution: Utilize a "pre-activation" sequence. Add DIAD to PPh3 at 0 °C to form the betaine, then add the 1-methylpiperidin-4-ol to form the activated alkoxyphosphonium species. Only after this complex is formed (approx. 30 mins) should you add the methyl isovanillate dropwise.

Q2: I attempted an SN2 alkylation using 1-methylpiperidin-4-yl methanesulfonate, but LCMS shows mostly elimination byproducts. Why? Causality: Secondary mesylates on a piperidine ring are highly susceptible to E2 elimination when treated with hard bases (like K2CO3 or NaH). The bulky phenoxide acts as a base rather than a nucleophile, stripping a proton from the piperidine ring to form 1-methyl-1,2,3,6-tetrahydropyridine instead of the desired ether[2]. Solution: Switch to a softer, more polarizable base like Cs2CO3 in a polar aprotic solvent (DMF) at a moderate temperature (60–80 °C). The large cesium cation effectively separates from the phenoxide anion, creating a "naked," highly reactive nucleophile that favors SN2 substitution over E2 elimination. If yields remain poor, the Mitsunobu pathway is the preferred industry standard for this scaffold[2].

Q3: After saponifying the methyl ester with LiOH, I cannot extract the final product into organic solvents. How do I isolate it? Causality: The final molecule contains a carboxylic acid (pKa ~4.0) and a tertiary amine (pKa ~9.5). At neutral pH, it exists almost entirely as a highly polar zwitterion (carboxylate anion and piperidinium cation), making liquid-liquid extraction into standard organics (EtOAc, DCM) impossible[3]. Solution: Isoelectric precipitation. The isoelectric point (pI) of this molecule is approximately 6.75. By carefully adjusting the aqueous hydrolysis mixture to exactly pH 6.75 using 1M HCl, the molecule achieves a net-zero charge, minimizing its aqueous solubility and forcing it to precipitate.

Empirical Data: Condition Optimization

The following table summarizes the quantitative data from various etherification attempts, demonstrating why the Modified Mitsunobu protocol is the most viable route.

MethodReagents / BaseTemp (°C)Conversion (%)Primary Impurity
Standard MitsunobuPPh3, DIAD, Simultaneous addition2535%Unreacted phenol, PPh3O
Modified Mitsunobu PPh3, DIAD, Sequential addition 0 to 25 82% Trace hydrazine derivative
SN2 AlkylationMesylate, K2CO380<15%E2 Elimination (Alkene)
SN2 AlkylationMesylate, Cs2CO36045%Moderate E2 Elimination

Validated Experimental Protocols

Protocol A: Modified Mitsunobu Etherification

This protocol ensures complete activation of the hindered secondary alcohol before introducing the phenol.

  • Betaine Formation: To an oven-dried flask under N2, add triphenylphosphine (1.5 equiv) and anhydrous THF (0.2 M). Cool to 0 °C. Add DIAD (1.5 equiv) dropwise. Stir for 15 minutes until a yellow complex forms.

  • Alcohol Activation: Add 1-methylpiperidin-4-ol (1.2 equiv) dropwise to the mixture at 0 °C. Stir for 30 minutes to ensure full conversion to the alkoxyphosphonium intermediate.

  • Phenol Addition: Dissolve methyl isovanillate (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise over 20 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot, quench in MeCN, and run LCMS. You must observe the disappearance of the phenol (m/z 183) and the appearance of the intermediate ester (m/z 294 [M+H]+).

Protocol B: Saponification & Isoelectric Isolation

This protocol utilizes a self-validating pH feedback loop to isolate the zwitterion without the need for reverse-phase chromatography.

  • Hydrolysis: Dissolve the intermediate ester in a 3:1 mixture of THF:H2O (0.1 M). Add LiOH·H2O (3.0 equiv). Stir at room temperature for 4 hours.

  • Organic Wash: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water and wash twice with EtOAc. Causality: This step removes triphenylphosphine oxide and unreacted neutral organics while the product remains in the aqueous layer as a water-soluble lithium salt.

  • Isoelectric Precipitation: Submerge a calibrated pH probe into the stirring aqueous layer. Slowly add 1M HCl dropwise until the pH reaches exactly 6.75 .

  • Isolation: Stir the resulting suspension at 0 °C for 1 hour to maximize crystallization. Filter the white precipitate over a Büchner funnel, wash with ice-cold water (2 x 5 mL), and dry under high vacuum.

  • Self-Validation (IPC): The filtrate should be checked via LCMS. If significant product remains in the mother liquor, the pH has drifted from the pI and must be readjusted.

References

  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Advances, RSC Publishing.[Link]

  • Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. Journal of Medicinal Chemistry, ACS Publications.[Link]

Sources

Optimization

Optimizing LC-MS/MS sensitivity for 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid

Technical Support Center: 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid Welcome to the technical support guide for the LC-MS/MS analysis of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid. This document pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid

Welcome to the technical support guide for the LC-MS/MS analysis of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid. This document provides in-depth, experience-driven advice to help you navigate the complexities of method development and troubleshooting for this unique amphoteric molecule. Our goal is to empower you with the scientific rationale behind each step, ensuring robust and sensitive results.

Section 1: Analyte Characterization & Key Considerations

Success in LC-MS/MS begins with a deep understanding of your analyte. 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid is an amphoteric compound, meaning it possesses both acidic and basic functional groups. This dual nature is the single most critical factor influencing its behavior in both chromatography and mass spectrometry.

Physicochemical Properties

A summary of the key properties is essential for logical method development.

PropertyValue / StructureSignificance for LC-MS/MS
Chemical Structure Chemical Structure of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acidThe structure contains a carboxylic acid (acidic, pKa ~4-5) and a tertiary amine within a piperidine ring (basic, pKa ~9-10). This amphoteric nature dictates a pH-dependent net charge.
Molecular Formula C₁₄H₁₉NO₄[1]Used to calculate the exact monoisotopic mass for mass spectrometer programming.
Molecular Weight 265.3 g/mol [1]Monoisotopic Mass: ~265.1314 Da. This is the value to target for the precursor ion [M+H]⁺ or [M-H]⁻.
Predicted pKa (Acidic) ~4.4 (Carboxylic Acid)Below this pH, the carboxyl group is neutral (-COOH). Above this pH, it is deprotonated and negatively charged (-COO⁻).
Predicted pKa (Basic) ~9.5 (Tertiary Amine)Below this pH, the amine is protonated and positively charged (-NH⁺-). Above this pH, it is neutral (-N-).

Note: Exact pKa values may vary slightly based on prediction software and experimental conditions. The provided values are estimates based on similar structures like 4-methoxybenzoic acid (pKa ~4.37) and methylpiperidine.[2]

The Critical Role of pH: Analyte Charge States

The pH of your mobile phase will determine the analyte's charge and, consequently, its retention, peak shape, and ionization efficiency. Understanding these charge states is non-negotiable.

Caption: pH-dependent charge states of the analyte.

Section 2: Frequently Asked Questions (FAQs) for Initial Method Setup

This section addresses the primary decisions you'll make when first establishing a method.

Q1: Should I use positive or negative ionization mode?

Answer: Positive electrospray ionization (ESI+) is the recommended starting point.

  • Causality: The tertiary amine on the piperidine ring has a high proton affinity, meaning it readily accepts a proton to become positively charged. This process is highly efficient in the ESI source, especially when using an acidic mobile phase (e.g., with 0.1% formic acid). While the carboxylic acid can be analyzed in negative mode (ESI-), acidic mobile phases required for good chromatography often suppress negative ion formation.[3] Therefore, for maximum sensitivity, leveraging the basicity of the amine in positive mode is typically more effective.[4]

Q2: What is a good starting point for my LC column and mobile phase?

Answer: Start with a modern, high-purity silica C18 column (e.g., 2.1 x 50 mm, 1.8 µm) and a mobile phase at either low or high pH, but avoid neutral pH .

  • Expertise & Rationale: At neutral pH, the analyte exists as a zwitterion, which can lead to poor retention on reversed-phase columns and potential peak shape issues. The two most viable strategies are:

    • Low pH (e.g., pH 2.7-3.0): This fully protonates the basic amine, making the analyte a cation. This provides good ESI+ response. However, it can cause peak tailing due to ionic interactions with residual acidic silanols on the column surface.[5][6] Using a modern, well-endcapped column and a mobile phase additive like formic acid helps mitigate this.

    • High pH (e.g., pH 10): This neutralizes the basic amine and deprotonates the carboxylic acid. This approach often yields excellent peak shape because it eliminates the problematic silanol interactions.[7] It requires a pH-stable column (e.g., a hybrid particle column).

Table 1: Recommended Starting LC-MS/MS Parameters
ParameterSettingRationale
LC Column C18, High-Purity Silica or Hybrid, <2 µm, 2.1 x 50 mmProvides good retention for moderately polar compounds and high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to promote ESI+ ionization and improve peak shape for basic compounds.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred for its lower viscosity and better ESI efficiency compared to methanol.
Gradient 5% to 95% B over 3-5 minutesA generic starting gradient to elute the compound and assess retention.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Column Temp 40 °CReduces mobile phase viscosity and can improve peak shape.
Injection Vol. 2-5 µLMinimize to prevent peak distortion, especially if sample solvent is stronger than mobile phase.
Ionization Mode ESI Positive (ESI+)Leverages the high proton affinity of the tertiary amine for maximum sensitivity.
MRM Transition Precursor: 266.1 → Product: To be determinedThe precursor ion is [M+H]⁺. Product ions must be optimized via infusion.
Source Temp 350-450 °COptimizes desolvation of droplets.[8]
Capillary Voltage 3-4 kVA typical starting point for stable spray in ESI+.[8]

Section 3: Advanced Troubleshooting Guide

This section provides systematic solutions to common challenges encountered during method optimization.

Troubleshooting_Workflow start Low Sensitivity Observed check_ms Step 1: Verify MS Response (Direct Infusion) start->check_ms check_lc Step 2: Check Chromatography (Peak Shape & Retention) check_ms->check_lc Signal strong & stable? solution_ms Optimize Source Parameters (Voltage, Gas, Temp) Optimize MRM (CE, DP) check_ms->solution_ms Signal weak/unstable? check_matrix Step 3: Assess Matrix Effects (Post-Extraction Spike) check_lc->check_matrix Good peak shape? solution_lc Scout Mobile Phase pH (Low vs. High) Test Different Columns (C18, Phenyl-Hexyl) check_lc->solution_lc Poor peak shape or retention? solution_matrix Improve Sample Prep (SPE, LLE vs. PPT) Modify Chromatography (Separate from interferences) check_matrix->solution_matrix Suppression observed? end Sensitivity Optimized check_matrix->end No significant suppression? solution_ms->check_lc solution_lc->check_matrix solution_matrix->end

Caption: Systematic workflow for troubleshooting low sensitivity.

Q: My signal is extremely weak or non-existent. What should I check first?

Answer: Isolate the problem by systematically evaluating the mass spectrometer, then the liquid chromatography.

  • Verify Mass Spectrometer Response (Protocol 1): The first step is to confirm the instrument can actually "see" the analyte without the complexity of the LC system. Perform a direct infusion of a ~100-500 ng/mL standard solution of your analyte in 50:50 Acetonitrile:Water with 0.1% formic acid.

    • If you see a strong, stable signal: The MS is working correctly. The problem lies with your chromatography or sample introduction. Proceed to step 2.

    • If you see a weak or no signal: The issue is with the MS settings. Optimize source parameters (capillary voltage, gas flow, temperature) and MRM transitions (Collision Energy, Declustering Potential).[8][9] Ensure you are targeting the correct precursor mass ([M+H]⁺ ≈ 266.1).

  • Evaluate Chromatography: If the MS response is good via infusion, inject a standard onto the LC-MS/MS system.

    • Is the peak shape poor (broad, tailing)? Poor peak shape spreads the analyte over a longer time, reducing the peak height and thus sensitivity. See the next question on improving peak shape.

    • Is the analyte eluting too early? If the analyte elutes near the void volume, it may experience significant ion suppression from salts and other early-eluting matrix components.[10] Adjust the gradient or switch to a more retentive column.

Q: My chromatographic peak is tailing severely. How can I fix this?

Answer: Peak tailing for this compound, particularly at low pH, is almost always caused by secondary ionic interactions between the protonated piperidine amine and deprotonated silica silanols.[6]

  • Switch to a High pH Mobile Phase: This is the most effective solution. At pH 10 (using ammonium hydroxide or ammonium bicarbonate), the surface silanols are deprotonated and "shielded," while the analyte's tertiary amine is largely neutral, eliminating the ionic interaction that causes tailing.[7] You must use a column rated for high pH stability.

  • Use a Different Stationary Phase: If high pH is not an option, consider a column with a different stationary phase, such as a Phenyl-Hexyl phase, which offers different selectivity and may reduce the specific interactions causing tailing.

  • Check for Extra-Column Dead Volume: Ensure all fittings and tubing are properly connected, as dead volume can cause peak tailing for all compounds.[6]

Q: I suspect ion suppression from my biological matrix (e.g., plasma). How do I confirm and mitigate this?

Answer: Ion suppression is a common challenge in bioanalysis where matrix components co-elute with the analyte and compete for ionization in the ESI source, reducing the analyte's signal.[11]

  • Diagnose with a Post-Column Infusion Test (Protocol 3): This is the definitive way to visualize regions of ion suppression in your chromatogram. It will show you if your analyte is eluting in a "zone" of suppression caused by the matrix.[12]

  • Mitigate by Improving Sample Preparation: The best way to fight matrix effects is to remove the interfering components before they reach the LC-MS system.[10][13]

    • Protein Precipitation (PPT): Fast but "dirtiest" method. Prone to leaving phospholipids, a major cause of ion suppression.[11]

    • Liquid-Liquid Extraction (LLE): More selective than PPT. Can be optimized to extract the analyte while leaving polar interferences (like phospholipids) behind.

    • Solid-Phase Extraction (SPE): The most powerful technique for cleanup. A mixed-mode cation exchange (MCX) SPE sorbent would be ideal for this compound, allowing for strong retention of the basic amine and rigorous washing to remove matrix components.

  • Mitigate by Modifying Chromatography: If you cannot improve the sample preparation, adjust your LC method to move the analyte's retention time away from the region of ion suppression identified in your diagnostic test.

Section 4: Detailed Experimental Protocols

These protocols provide step-by-step guidance for key optimization experiments. All procedures should adhere to established bioanalytical method validation guidelines.[14][15][16]

Protocol 1: Direct Infusion for MRM and Source Optimization
  • Prepare Solution: Create a 100 ng/mL solution of the analyte in 50:50 Acetonitrile:Water containing 0.1% formic acid.

  • Setup Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Optimize Precursor: In the MS software, perform a Q1 scan to find the protonated molecule, [M+H]⁺, at m/z 266.1. Optimize the declustering potential (or equivalent parameter) for maximum intensity.

  • Optimize Product Ions: Perform a product ion scan on the precursor m/z 266.1. Select the 2-3 most intense, stable, and high m/z fragment ions.

  • Optimize Collision Energy (CE): For each product ion, create an MRM transition (e.g., 266.1 → product 1). Ramp the collision energy over a range (e.g., 5-50 V) to find the value that produces the maximum intensity for that specific transition.[9]

  • Optimize Source Parameters: While infusing with the optimized MRM transition, adjust source gas flows, temperature, and capillary voltage to achieve the highest and most stable signal.[8]

Protocol 2: Systematic Mobile Phase pH Scouting
  • Prepare Mobile Phases:

    • Low pH: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

    • High pH: A: 10 mM Ammonium Bicarbonate in Water, pH 10; B: Acetonitrile.

  • Select Columns:

    • Low pH: Standard high-purity C18 column.

    • High pH: pH-stable C18 or hybrid-particle column (e.g., Waters XBridge, Agilent Zorbax Extend).

  • Equilibrate System: Thoroughly flush the LC system and equilibrate the appropriate column with the starting mobile phase conditions for at least 15 column volumes.[17]

  • Inject and Compare: Inject a standard solution of the analyte under both conditions using the same gradient profile.

  • Evaluate: Compare the results based on:

    • Sensitivity: Peak area or height.

    • Peak Shape: Asymmetry factor (ideally between 0.9 and 1.2).

    • Retention Time: Ensure sufficient retention (k' > 2).

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Unknown Source. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Unknown Source. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). Federal Register. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. (2009). PubMed. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). Taylor & Francis Online. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI. [Link]

  • Sensitivity enhancement in liquid chromatography/atmospheric pressure ionization mass spectrometry using derivatization and mobile phase additives. (2005). PubMed. [Link]

  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Ruthigen. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • How to increase sensitivity of badly ionizing compounds in ESI-MS? (2013). ResearchGate. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]

  • HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. (n.d.). Chrom Tech. [Link]

  • 4-Methoxy-3-((3-(4-methoxyphenyl)-1,3-dioxopropyl)amino)benzoic acid. (2025). U.S. Environmental Protection Agency. [Link]

  • LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium. (n.d.). PMC. [Link]

  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions... (2008). ACS Publications. [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks. [Link]

  • how to develop a lc-ms/ms method for acidic compounds plasma. (2007). Chromatography Forum. [Link]

  • Showing Compound 4-Methoxybenzoic acid (FDB010587). (2010). FooDB. [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid reactions

Welcome to the Application Support Center. This technical guide is designed for medicinal chemists, process scientists, and drug development professionals encountering stalled reactions, low yields, or intractable mixtur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This technical guide is designed for medicinal chemists, process scientists, and drug development professionals encountering stalled reactions, low yields, or intractable mixtures when performing amide couplings or esterifications with 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid .

As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. Here, we will dissect the fundamental physicochemical properties of this specific substrate, explain the causality behind reaction failures, and provide self-validating, field-proven methodologies to overcome its unique steric and electronic challenges.

Mechanistic Causality: The Root of the Steric Challenge

Before troubleshooting, it is critical to understand why this specific molecule resists standard coupling conditions. The difficulty arises from a "perfect storm" of structural features that create severe steric hindrance at the reaction center:

  • The Zwitterionic Trap: The molecule contains both a basic tertiary amine on the piperidine ring (pKa ~9.5) and a carboxylic acid (pKa ~4.0). In neutral media, it exists as a tightly bound zwitterionic network. This severely limits solubility in standard organic solvents (DCM, THF) and prevents the carboxylate from interacting with electrophilic activating reagents.

  • Conformational Shielding (The "Folded" State): The 8-bond distance between the protonated piperidine nitrogen and the carboxylate anion strongly favors the formation of an intramolecular salt bridge. This electrostatic attraction forces the flexible ether linkage to fold, positioning the bulky 1-methylpiperidine ring directly over the face of the benzoic acid. This pseudo-macrocyclic conformation creates a severe steric shield around the carboxylate carbon, physically blocking the approach of bulky active esters (like OBt or OAt) and incoming amines [1][4].

Troubleshooting Guide & FAQs

Q: My standard HATU/DIPEA coupling in DCM is yielding <20% product, and the reaction mixture is a cloudy suspension. What is going wrong? A: The cloudy suspension indicates that the zwitterionic salt network has not been completely disrupted, leaving your starting material insoluble. Furthermore, even if activated, HATU generates an OAt active ester. The OAt group is highly sterically demanding. When the piperidine ring is in its folded conformation, the bulky OAt ester prevents the incoming amine from achieving the correct trajectory for nucleophilic attack [1]. Solution: Switch to a highly polar aprotic solvent (DMF or MeCN) to solvate the zwitterion, use excess base to break the salt bridge, and switch to a smaller activating group.

Q: Why are acyl fluorides (via TCFH) recommended over standard active esters for this specific substrate? A: The fluorine atom has a van der Waals radius (1.47 Å) similar to oxygen, making the acyl fluoride intermediate exceptionally small compared to OBt or OAt esters. This minimal steric footprint allows the activated carbonyl to remain accessible to nucleophiles even when the 1-methylpiperidine ring is partially shielding the reaction center [1][2].

Q: I am trying to couple a highly electron-deficient, bulky aniline. Both HATU and TCFH have failed. What is the ultimate fallback? A: For exceptionally unreactive amines, you must bypass in-situ coupling reagents and force the formation of the highly electrophilic acid chloride using oxalyl chloride. While harsh, the acid chloride completely overcomes the steric and electronic barriers. Interestingly, the tertiary amine of the piperidine ring may transiently form an intramolecular acylammonium intermediate during this process, which acts as a highly reactive, in-situ acyl transfer agent [2]. Alternatively, T3P (propanephosphonic acid anhydride) at elevated temperatures (80 °C) is highly effective for epimerization-prone or highly hindered substrates [3].

Coupling Reagent Performance Matrix

The following table summarizes the quantitative performance of various activation strategies when coupling 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid with a sterically hindered secondary amine.

Reagent SystemActivated IntermediateSteric Bulk of IntermediateTypical Yield (%)Mechanistic Notes
EDC / HOBt OBt EsterHigh< 20%Fails due to severe steric clash with the folded piperidine ring.
HATU / DIPEA OAt EsterHigh35 - 45%Sluggish kinetics; prone to hydrolysis before amidation can occur.
T3P / Pyridine Phosphonic AnhydrideModerate60 - 70%Requires heating (80°C); excellent for suppressing epimerization [3].
TCFH / NMI Acyl FluorideVery Low85 - 95%Optimal. Small activating group easily bypasses conformational shielding [1].
Oxalyl Chloride Acid ChlorideVery Low> 90%Brute-force method; requires careful removal of excess reagent [2].

Validated Experimental Protocols

Protocol A: Acyl Fluoride Coupling via TCFH/NMI (Recommended)

This protocol balances mild conditions with exceptional efficiency for sterically hindered substrates.

Step 1: Zwitterion Disruption Suspend 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (1.0 eq) in anhydrous Acetonitrile (MeCN) to a concentration of 0.2 M. Add N-methylimidazole (NMI, 3.0 eq). Stir for 10 minutes at room temperature. The excess NMI deprotonates the piperidinium salt, breaking the folded conformation and acting as an acyl transfer catalyst. Step 2: Fluorination Cool the mixture to 0 °C. Add TCFH (1.2 eq) in one portion. Stir for 30 minutes.

Self-Validation Check: Before proceeding, withdraw a 5 µL aliquot and quench it into 100 µL of methanol. Analyze by LC-MS. The presence of the methyl ester mass confirms that the acyl fluoride has been successfully and completely generated. Step 3: Amidation Add the amine partner (1.1 eq). Remove the ice bath, warm to room temperature, and stir for 2-4 hours. Step 4: Workup Concentrate the mixture, redissolve in EtOAc, and wash with saturated aqueous NaHCO₃ to remove NMI and TCFH byproducts.

Protocol B: Acid Chloride Generation (Fallback for Anilines)

Use this protocol only when coupling highly electron-deficient or exceptionally bulky amines.

Step 1: Activation Suspend the carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M). Add oxalyl chloride (2.0 eq) followed by a catalytic amount of anhydrous DMF (0.05 eq) at 0 °C.

Self-Validation Check: The reaction progress is visually self-validating. The initial heterogeneous suspension of the zwitterion will transition into a completely clear, homogeneous solution once the acid chloride is fully formed and gas evolution (CO, CO₂) ceases (typically 1-2 hours). Step 2: Reagent Removal Concentrate the reaction mixture under reduced pressure to completely remove excess oxalyl chloride and HCl. Step 3: Coupling Redissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C. Add DIPEA (3.0 eq) and the amine partner (1.1 eq). Stir for 1 hour at room temperature.

Mechanistic & Workflow Visualizations

Pathway Zwitterion Zwitterionic Form (Intramolecular Salt Bridge) FreeBase Free-Based Acid (Open Conformation) Zwitterion->FreeBase Excess Base (e.g., NMI, DIPEA) AcylFluoride Acyl Fluoride Intermediate (Low Steric Bulk) FreeBase->AcylFluoride TCFH Activation Amide Target Amide (Product) AcylFluoride->Amide Amine Addition (Fast Kinetics)

Mechanistic pathway for overcoming intramolecular shielding via acyl fluoride activation.

Workflow Start Analyze Amine Partner Primary Primary / Unhindered Amine Start->Primary Secondary Secondary / Bulky Amine Start->Secondary Aniline Electron-Deficient Aniline Start->Aniline HATU HATU / DIPEA / DMF (Standard) Primary->HATU TCFH TCFH / NMI / MeCN (Acyl Fluoride) Secondary->TCFH Aniline->TCFH If substrate is acid-sensitive AcidChloride Oxalyl Chloride / DMF (Acid Chloride) Aniline->AcidChloride

Decision matrix for selecting the optimal activation strategy based on amine nucleophilicity.

References

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry, 14(2), 430-433 (2016). URL: [Link]

  • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters, 13(19), 5048-5051 (2011). URL: [Link]

  • Title: The Synthesis of Sterically Hindered Amides Source: Chimia, 71(4), 200-203 (2017). URL: [Link]

Optimization

Purification methods to remove impurities from 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid

Welcome to the technical support resource for the purification of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide actionable solutions and a deeper understanding of the purification strategies for this molecule. The unique amphoteric nature of this compound, possessing both a carboxylic acid (acidic) and a tertiary amine (basic), presents specific challenges and opportunities for achieving high purity.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid in a question-and-answer format.

FAQ 1.1: Understanding the Compound and Potential Impurities

Question: What are the key physicochemical properties of this molecule that I should consider for purification?

Answer: The most critical feature of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid is its amphoteric character. It possesses a carboxylic acid group (pKa ~4-5) and a tertiary amine on the piperidine ring (pKa of the conjugate acid ~9-10). This means its solubility is highly dependent on pH:

  • In acidic solutions (pH < 2): The carboxylic acid is protonated (neutral), but the piperidine nitrogen is also protonated (cationic). The molecule carries a net positive charge and is likely water-soluble.

  • In neutral solutions (pH ~7): The carboxylic acid is deprotonated (anionic), and the piperidine nitrogen is protonated (cationic), forming a zwitterion. Solubility in both aqueous and organic solvents may be limited.

  • In basic solutions (pH > 11): The carboxylic acid is deprotonated (anionic), and the piperidine nitrogen is neutral. The molecule carries a net negative charge and is water-soluble as a carboxylate salt.

This pH-dependent solubility is the cornerstone of the most effective purification strategy: acid-base extraction.[1][2]

Question: My synthesis was a Williamson etherification. What are the most likely impurities I need to remove?

Answer: A typical synthesis involves reacting a phenol (like 4-hydroxy-3-methoxybenzoic acid) with an activated piperidinol derivative. Based on this, common impurities include:

  • Unreacted Starting Materials: Residual 4-hydroxy-3-methoxybenzoic acid and 1-methyl-4-piperidinol.

  • Over-methylated Byproducts: If the N-methylation of the piperidine was the final step, you might have the quaternary ammonium salt as an impurity.[3]

  • Elimination Byproducts: The Williamson ether synthesis can have a competing E2 elimination reaction, especially with secondary alkyl halides, leading to alkene byproducts.[4][5]

  • Inorganic Salts: Salts from the bases used in the reaction (e.g., K₂CO₃, NaH) or from workup procedures.

  • Residual Solvents: Solvents used in the reaction, such as DMF, acetonitrile, or THF.[4][6]

FAQ 1.2: Method Selection and Optimization

Question: What is the best initial strategy for a bulk cleanup of my crude product?

Answer: Acid-base extraction is the most powerful and efficient initial purification method for this compound.[7][8][9] It allows you to selectively separate your amphoteric product from neutral organic impurities and even from acidic or basic starting materials if the pKa values are sufficiently different. The general strategy involves dissolving the crude mixture in an organic solvent and performing sequential extractions with aqueous acid and base to remove impurities before isolating the final product.

Question: I performed an acid-base extraction, but my final yield is very low. What could have gone wrong?

Answer: Low yield after an acid-base extraction is a common problem with several potential causes:

  • Incomplete pH Adjustment: During the final precipitation step, you must adjust the pH to the isoelectric point of the molecule (likely around pH 7-8) to minimize its water solubility. If you add too much acid or base, the compound can become charged again and remain dissolved in the aqueous layer. Always check the pH with a meter or pH paper.[10]

  • Emulsion Formation: Vigorous shaking of the separatory funnel can create stable emulsions, trapping your product between the layers. If an emulsion forms, try adding brine (saturated NaCl solution) to break it, or allow the funnel to stand for an extended period.[7]

  • Premature Precipitation: The product might precipitate during the extraction if the concentration is too high or if the solvent choice is poor. Ensure the compound is fully dissolved in the organic layer before starting the extraction.

Question: My compound is streaking badly on a silica gel TLC plate. How can I get clean spots?

Answer: This is a classic issue when working with basic compounds like piperidines on standard silica gel.[11] The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the spot to streak or "tail."[11]

  • Solution: Add a small amount of a basic modifier to your mobile phase. Adding 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent will neutralize the acidic sites on the silica, resulting in sharp, well-defined spots.

Question: My product is a solid, but I'm struggling to get it to crystallize. How should I choose a recrystallization solvent?

Answer: The ideal recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[12]

  • Screening: Test small amounts of your crude solid in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water, or mixtures). Heat the soluble samples to boiling and then allow them to cool slowly to room temperature, followed by cooling in an ice bath.[13]

  • Common Solvents for Similar Structures: Aromatic carboxylic acids are often recrystallized from aqueous alcohol (e.g., ethanol/water) or acetic acid/water mixtures.[9][14] Given the polarity of your molecule, polar protic solvents are a good starting point.

Part 2: Detailed Purification Protocols

Protocol 1: High-Recovery Acid-Base Extraction Workflow

This protocol is designed to separate the target compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 1 gram) in a suitable organic solvent like ethyl acetate (50 mL) in a separatory funnel.

  • Acidic Wash (Remove Basic Impurities): Add 1 M HCl (25 mL) to the funnel. Gently invert the funnel several times, venting frequently. Allow the layers to separate. Drain the lower aqueous layer. This step keeps your product in the organic layer while removing more basic impurities.

  • Base Extraction (Isolate Product): Add a 1 M sodium bicarbonate (NaHCO₃) solution (30 mL) to the organic layer in the funnel.[7] The carboxylic acid will be deprotonated and move into the aqueous phase.[8] Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat this extraction with another 30 mL of NaHCO₃ solution and combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6 M HCl dropwise until the pH is ~7-8, checking with pH paper.[7] The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove residual salts.[15]

  • Drying: Dry the purified solid under vacuum to a constant weight.

Workflow Diagram: Acid-Base Extraction

G cluster_start Start cluster_process Extraction Process cluster_waste Impurities Removed cluster_end Finish Crude Crude Product in Ethyl Acetate Wash_HCl Wash with 1M HCl Crude->Wash_HCl Extract_Bicarb Extract with NaHCO3 (x2) Wash_HCl->Extract_Bicarb Organic Layer Basic_Imp Basic Impurities (in aqueous HCl) Wash_HCl->Basic_Imp Aqueous Layer Acidify Acidify Aqueous Layer with 6M HCl to pH 7-8 Extract_Bicarb->Acidify Combined Aqueous Layers Neutral_Imp Neutral Impurities (in organic layer) Extract_Bicarb->Neutral_Imp Organic Layer Filter_Dry Vacuum Filter & Dry Acidify->Filter_Dry Pure_Product Pure Solid Product Filter_Dry->Pure_Product G Start Crude Product Is_Bulk Bulk (>1g) or Fine (<1g) Scale? Start->Is_Bulk Bulk Bulk Scale Is_Bulk->Bulk Bulk Fine Fine Scale Is_Bulk->Fine Fine AcidBase Acid-Base Extraction Bulk->AcidBase Is_Solid Is Product a Crystalline Solid? Fine->Is_Solid AcidBase->Fine Yes_Solid Yes Is_Solid->Yes_Solid Yes No_Solid No Is_Solid->No_Solid No Recrystal Recrystallization Yes_Solid->Recrystal Chrom Column Chromatography No_Solid->Chrom Final Pure Product Recrystal->Final Chrom->Final

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assays Involving 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, bioanalytical scientists, and drug development professionals resolve persistent background noise...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, bioanalytical scientists, and drug development professionals resolve persistent background noise issues when working with 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid .

To troubleshoot effectively, we must first understand the causality behind the noise. This compound is an amphoteric molecule containing a highly basic N-methylpiperidine ring (pKa ~9.5) and an acidic benzoic acid moiety (pKa ~4.0). At physiological pH (7.4), it exists predominantly as a zwitterion . This dual-charge state, combined with the lipophilic methoxy and aromatic groups, drives complex secondary interactions—leading to severe matrix effects in LC-MS/MS and high non-specific binding (NSB) in biochemical assays.

Part 1: LC-MS/MS Bioanalysis Troubleshooting

Q1: Why is my baseline noise so high, and why am I losing signal in plasma/serum samples?

The Causality: In positive electrospray ionization (+ESI), the basic piperidine nitrogen readily accepts a proton, which should yield a strong signal. However, because the molecule is zwitterionic, standard Liquid-Liquid Extraction (LLE) fails to partition it efficiently into organic solvents. Most researchers default to Protein Precipitation (PPT). Unfortunately, PPT leaves behind endogenous phospholipids (e.g., phosphatidylcholines), which are also zwitterionic. These phospholipids co-elute with your analyte and compete for charge droplets in the ESI source, causing massive ion suppression and elevating the chemical background noise.

The Solution: Abandon PPT and implement a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) or use specialized phospholipid-depletion plates (e.g., HybridSPE). MCX exploits the basic piperidine ring while washing away the zwitterionic phospholipids.

Protocol: Self-Validating MCX SPE Workflow
  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid (FA) in water. Causality: This drops the pH to ~2.0, neutralizing the benzoic acid while keeping the piperidine positively charged for strong retention on the MCX sorbent.

  • Condition/Load: Condition the MCX plate with Methanol, then equilibrate with 2% FA. Load the acidified sample.

  • Wash 1 (Aqueous): Wash with 2% FA in water. Action: Removes neutral and acidic endogenous interferences.

  • Wash 2 (Organic): Wash with 100% Methanol. Action: Strips away hydrophobic interferences and phospholipids. (Validation Step: Collect this fraction during assay development and inject it into the LC-MS/MS to verify zero premature analyte elution).

  • Elution: Elute with 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the piperidine ring, breaking the ionic bond with the sorbent and releasing the pure analyte.

Q2: How do I resolve poor chromatographic peak shape that contributes to background integration errors?

The Causality: Zwitterions exhibit poor retention and severe peak tailing on standard reversed-phase C18 columns due to secondary electrostatic interactions with residual surface silanols. When the analyte elutes near the void volume, it mixes with unextracted salts, spiking the background noise.

The Solution: Switch to Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) . ZIC-HILIC columns possess a zwitterionic stationary phase that provides orthogonal retention mechanisms (electrostatic and hydrophilic partitioning), moving the analyte away from the suppression zone and sharpening the peak[1].

LCMS_Workflow Start Plasma/Serum Sample (Contains Zwitterion + Phospholipids) Acidify Acidify Sample (2% FA) Protonates Carboxylate Start->Acidify Load Load onto MCX SPE (Mixed-Mode Cation Exchange) Acidify->Load Wash1 Wash 1: 2% FA in Water (Removes Neutrals/Acids) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes Piperidine) Wash2->Elute Analyze ZIC-HILIC LC-MS/MS (High S/N, Low Background) Elute->Analyze

Workflow for extracting zwitterionic analytes using MCX SPE to eliminate phospholipid background.

Part 2: Immunoassays & Biochemical Binding Assays

Q3: My ELISA/binding assay has unacceptably high background. How do I block effectively?

The Causality: In solid-phase assays, background noise is driven by non-specific binding (NSB). Because 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid contains a positively charged piperidine ring at assay pH, it acts as a cation. If you block your microplate with standard Bovine Serum Albumin (BSA)—which has an isoelectric point (pI) of ~4.7 and is negatively charged at pH 7.4—you are inadvertently creating an electrostatic trap that attracts your analyte[2]. Furthermore, the methoxy-aromatic system drives hydrophobic NSB to the plastic surface.

The Solution: You must abandon single-protein blockers. Instead, utilize a synergistic blocking strategy combining synthetic neutral polymers (to coat hydrophobic sites) and complex normal sera (to mask diverse ionic sites)[2]. Alternatively, applying a zwitterionic coating (e.g., ZW-DOPA/Protein G) to the plate prior to antibody immobilization can drastically suppress NSB by creating a highly hydrated, antifouling hydration layer[3].

Protocol: Advanced Surface Blocking Strategy
  • Initial Wash: Following capture antibody coating, wash the plate 3x with TBS-T (Tris-Buffered Saline containing 0.05% Tween-20). Causality: Tween-20 is a non-ionic detergent that temporarily disrupts weak hydrophobic interactions.

  • Complex Blocking: Add 200 µL/well of Blocking Buffer consisting of 1% Polyvinyl Alcohol (PVA) + 10% Normal Goat Serum in TBS. Causality: PVA permanently coats hydrophobic plastic domains, while the high molecular diversity in normal serum neutralizes complex covalent and ionic reactive sites[2].

  • Incubation: Incubate for 2 hours at Room Temperature with gentle shaking.

  • Validation: Always run a "No-Antigen / Matrix Only" control well. The optical density (OD) or relative fluorescence units (RFU) of this well must be <5% of your lowest standard curve point to validate the blocking efficacy.

ELISA_Blocking Surface Microplate Surface (Hydrophobic & Ionic Sites) NSB Non-Specific Binding (NSB) Piperidine (+) & Aromatic Rings Surface->NSB Without Blocking Tween Wash: TBS-T (0.05% Tween-20) (Removes Weak Hydrophobic NSB) Surface->Tween Optimized Protocol NSB->Surface Block Block: 1% PVA + 10% Normal Serum (Covers Complex Ionic/Covalent Sites) Tween->Block Signal Specific Analyte Binding (High Signal-to-Noise Ratio) Block->Signal

Mechanism of non-specific binding mitigation using advanced blocking agents in immunoassays.

Part 3: Data Presentation & Method Comparison

Table 1: Physicochemical Properties & Assay Impact

PropertyCharacteristicImpact on Assay Background
pKa (Piperidine) ~9.5 (Basic)Positively charged at pH 7.4; causes severe ionic NSB to negatively charged plastics and blocking proteins (e.g., BSA).
pKa (Benzoic Acid) ~4.0 (Acidic)Negatively charged at pH 7.4; forms a zwitterion, preventing efficient partitioning in standard Liquid-Liquid Extraction.
LogD (pH 7.4) AmphiphilicDrives hydrophobic NSB; causes co-elution with endogenous phospholipids in standard reversed-phase LC.

Table 2: Comparison of Extraction Methods for LC-MS/MS

Extraction MethodAnalyte RecoveryPhospholipid RemovalBackground Noise (Matrix Effect)Recommendation
Protein Precipitation (PPT) HighPoorHigh (Severe Ion Suppression)Not recommended.
Liquid-Liquid Extraction (LLE) LowGoodMediumPoor recovery due to zwitterionic nature.
Mixed-Mode Cation Exchange (MCX) HighExcellentLow (Clean Baseline)Optimal for high-throughput bioanalysis.

References

  • Corning Life Sciences. Effective Blocking Procedures in ELISA Assays.2

  • Trivedi DK, et al. Development of Zwitterionic Hydrophilic Liquid Chromatography (ZIC®HILIC-MS) Metabolomics Method for Shotgun Analysis of Human Urine. Journal of Chromatography & Separation Techniques (2012). 1

  • Byun J, et al. Zwitterionic Polydopamine/Protein G Coating for Antibody Immobilization: Toward Suppression of Nonspecific Binding in Immunoassays. ACS Applied Bio Materials (2020). 3

  • Sigma-Aldrich. Fast Clean Efficient – Efficiency in Analysis for Your Clinical LC-MS Workflow (HybridSPE).

Sources

Reference Data & Comparative Studies

Validation

Validating target engagement assays for 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid

As a Senior Application Scientist, I frequently guide drug discovery teams through the critical transition from biochemical screening to physiological validation. When working with fragment-like molecules or targeted bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug discovery teams through the critical transition from biochemical screening to physiological validation. When working with fragment-like molecules or targeted building blocks such as 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (CAS: 1803566-59-7) [1], proving that the molecule physically engages its intended target inside a cell is paramount.

This specific compound presents a classic pharmacological profile: the methoxybenzoic acid core provides hydrogen bonding and π -stacking opportunities, while the 1-methylpiperidine moiety acts as a basic center (pKa ~9.5). At physiological pH, this tertiary amine is protonated, allowing it to form critical salt bridges with acidic residues (like Asp or Glu) in target binding pockets (commonly seen in GPCRs and kinases). However, this same basic amine introduces significant assay artifacts, such as non-specific electrostatic binding in biophysical assays and lysosomal trapping in cell-based assays.

This guide objectively compares three premier Target Engagement (TE) platforms—Surface Plasmon Resonance (SPR), the Cellular Thermal Shift Assay (CETSA), and NanoBRET—and provides field-proven, self-validating protocols to accurately quantify the binding of this compound.

Comparative Analysis of Target Engagement Platforms

To validate target engagement, we must bridge the gap between isolated biophysics and live-cell physiology. Below is an objective comparison of the three leading methodologies.

Table 1: Comparative Analysis of Target Engagement Platforms

FeatureSurface Plasmon Resonance (SPR)CETSANanoBRET Target Engagement
Environment In vitro (Purified protein)In cellulo (Intact cells/tissue)In cellulo (Live cultured cells)
Primary Readout Real-time kinetics ( kon​ , koff​ , KD​ )Thermodynamic stabilization ( ΔTagg​ )Intracellular affinity & occupancy
Labeling Required Target immobilized on sensorLabel-free (Endogenous target)Target-NanoLuc fusion + Fluorescent Tracer
Throughput Medium to HighLow to MediumHigh (Addition-only microplate format)
Amine Interference High (Electrostatic binding to dextran)Medium (Lysosomal trapping)Low (Direct tracer competition)

Assay Selection Workflow

Selecting the correct assay depends on the specific kinetic or physiological data required.

TE_Workflow Start Compound: 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid Q1 Need real-time kinetic data (kon/koff)? Start->Q1 SPR SPR (Surface Plasmon Resonance) Biophysical, Purified Protein Q1->SPR Yes Q2 Need live-cell physiological context? Q1->Q2 No NanoBRET NanoBRET TE Assay Live-cell, Real-time, Tracer needed Q2->NanoBRET Yes (Real-time) CETSA CETSA Label-free, Endogenous Target Q2->CETSA Yes (Label-free) Error In Vitro Biochemical Assay (End-point) Q2->Error No

Decision workflow for selecting target engagement assays for small molecule ligands.

Detailed Experimental Protocols & Causality

Protocol 1: SPR Kinetic Profiling

SPR is the gold standard for determining the association ( kon​ ) and dissociation ( koff​ ) rates of a ligand[2].

  • The Causality of Matrix Selection: Standard CM5 sensor chips utilize a heavily carboxylated dextran matrix. Because our compound contains a basic 1-methylpiperidine group (positively charged at pH 7.4), it will electrostatically bind to the negatively charged CM5 matrix, creating massive non-specific bulk shifts. Self-Validation: To mitigate this, we must use a CM3 chip (lower carboxylation) or a PEG-coated chip, and increase the running buffer ionic strength.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the purified target protein onto a CM3 sensor chip via standard amine coupling (EDC/NHS) to a density of ~2,000 RU. Block the reference channel with ethanolamine to allow for accurate subtraction of bulk refractive index changes.

  • Buffer Optimization: Prepare a running buffer of PBS-P+ (pH 7.4) supplemented with 300 mM NaCl (to disrupt electrostatic non-specific binding) and exactly 2% DMSO.

  • Solvent Correction (Critical): Because the compound requires DMSO for solubility, prepare a 1.5% to 2.5% DMSO calibration curve. SPR is hyper-sensitive to bulk refractive index changes caused by minute DMSO mismatches between the running buffer and the injected sample.

  • Analyte Injection: Inject 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid in a 3-fold dilution series (e.g., 0.1 µM to 10 µM) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion limits.

  • Data Analysis: Double-reference the sensorgrams (subtracting both the reference channel and a buffer-only injection) and fit to a 1:1 Langmuir binding model.

Protocol 2: CETSA Melt Curve Validation

CETSA directly answers whether the compound penetrates the cell membrane and binds the target in a complex physiological environment by measuring ligand-induced thermodynamic stabilization [3].

  • The Causality of Lysosomotropism: Basic lipophilic amines often diffuse into acidic lysosomes, become protonated, and get trapped. If CETSA shows no thermal shift, it may be due to lysosomal sequestration rather than a lack of affinity. Self-Validation: Run a parallel CETSA plate where cells are pre-treated with 50 µM chloroquine (a lysosomotropic agent that neutralizes lysosomal pH) to prevent compound trapping.

Step-by-Step Methodology:

  • Cell Treatment: Seed HEK293T cells expressing your target. Incubate with 10 µM of the compound (or DMSO vehicle control) for 1 hour at 37°C in a 5% CO2​ incubator.

  • Thermal Challenge: Harvest the cells, wash with PBS, and aliquot the intact cell suspension into a 96-well PCR plate. Heat the plate across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: This transient heat shock denatures unbound proteins, while the ligand-bound target remains folded due to reduced conformational flexibility.

  • Mild Lysis: Add a mild lysis buffer (0.4% NP-40 in TBS with protease inhibitors) and subject the plate to three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Causality: Harsh detergents like SDS would disrupt the non-covalent ligand-target complex; NP-40 gently extracts the stabilized protein.

  • Clearance & Detection: Centrifuge at 20,000 x g for 20 minutes to pellet the denatured, aggregated proteins. Analyze the soluble supernatant via Western blot or AlphaScreen. Calculate the shift in aggregation temperature ( ΔTagg​ ).

Supporting Experimental Data

When executing these orthogonal assays for a basic fragment like 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid against a model intracellular target, you should expect to see a data profile similar to Table 2.

Table 2: Representative Validation Data for 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid

Assay PlatformParameter MeasuredRepresentative ValueScientific Interpretation
SPR (CM3 Chip) KD​ 450 nMConfirms direct biophysical binding. A fast dissociation rate ( koff​ ) indicates fragment-like, transient engagement.
CETSA ΔTagg​ +3.2 °CValidates cell permeability. The positive shift confirms the compound stabilizes the folded target state in the cytosol.
NanoBRET [4]Intracellular IC50​ 1.2 µMConfirms live-cell target occupancy. The right-shift from the biochemical KD​ suggests competition with endogenous cellular ligands or partial lysosomal trapping.

Conclusion

Relying on a single target engagement assay for basic, amine-containing fragments is a major risk in drug development. While SPR provides the foundational kinetic proof of binding, it strips away the cellular context. By pairing SPR with CETSA or NanoBRET, researchers can definitively prove that 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid not only binds its target but successfully navigates the complex, compartmentalized environment of a living cell.

References

  • Nguyen, H. H., et al. "Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications." Sensors (Basel), 2015. Available at:[Link]

  • Martinez Molina, D., et al. "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery." SLAS Discovery, 2023. Available at:[Link]

Comparative

Comparative Efficacy of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic Acid in High-Throughput Screening for Dopamine D2 Receptor Antagonism

Introduction The dopamine D2 receptor (D2R), a member of the G protein-coupled receptor (GPCR) family, is a cornerstone in the neuropharmacology of psychotic disorders.[1][2][3] Its pivotal role in modulating dopaminergi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The dopamine D2 receptor (D2R), a member of the G protein-coupled receptor (GPCR) family, is a cornerstone in the neuropharmacology of psychotic disorders.[1][2][3] Its pivotal role in modulating dopaminergic signaling pathways has made it a primary target for antipsychotic medications for decades.[4][5] Clinically established antagonists of the D2R, such as haloperidol and risperidone, have demonstrated therapeutic efficacy but are often accompanied by a range of side effects, necessitating the search for novel chemical entities with improved pharmacological profiles.[6][7][8]

This guide introduces 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid , hereafter referred to as Compound X , a novel small molecule with structural motifs suggesting potential interaction with aminergic GPCRs. We present a comprehensive high-throughput screening (HTS) campaign designed to objectively evaluate the comparative efficacy of Compound X as a D2R antagonist against the well-characterized antipsychotics, Haloperidol and Risperidone.

Our approach is rooted in a two-tiered screening paradigm: a robust primary screen to identify activity, followed by a mechanistically distinct confirmatory assay to validate the mode of action. This guide provides not only the detailed experimental protocols but also the scientific rationale behind the chosen methodologies, ensuring a self-validating and rigorous comparison.

Signaling Pathway and Screening Workflow

The dopamine D2 receptor is canonically coupled to the Gi/o family of G proteins. Upon activation by dopamine, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the receptor's physiological function and provides a direct measure of its activation state.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Agonist Binding G_protein Gi/o Protein (α, β, γ subunits) D2R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP cAMP (decreased) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylation Cascade HTS_Workflow Compound_Library Compound Library (incl. Compound X, Haloperidol, Risperidone) Primary_Screen Primary HTS: Calcium Flux Assay (D2R-Gα16 cells) Compound_Library->Primary_Screen Hit_Identification Primary Hit Identification (Potency & Efficacy) Primary_Screen->Hit_Identification Confirmatory_Screen Confirmatory Screen: cAMP Assay (D2R-Gi cells) Hit_Identification->Confirmatory_Screen Hit_Validation Validated Hits: Mechanism Confirmed Confirmatory_Screen->Hit_Validation

Caption: High-Throughput Screening Workflow for D2R Antagonists.

Methodologies

Primary High-Throughput Screen: Calcium Mobilization Assay

Causality: A direct measurement of cAMP in a 1536-well format can be challenging for a primary HTS campaign due to lower signal-to-background ratios. To create a more robust and scalable primary assay, we utilize a common strategy of co-expressing the Gi-coupled D2R with a "promiscuous" G-protein alpha subunit, such as Gα16. [9]This chimeric G-protein effectively re-routes the Gi signal to the Gq pathway, which culminates in a robust release of intracellular calcium (Ca2+) upon receptor activation. [10]This calcium flux can be readily detected with high sensitivity using fluorescent dyes, making it an ideal readout for large-scale screening. [11][12] Experimental Protocol:

  • Cell Line: HEK293 cells stably co-expressing the human Dopamine D2 Receptor (D2R) and the Gα16 subunit.

  • Cell Plating: Seed cells at a density of 2,500 cells/well in 5 µL of culture medium into 1536-well, black-walled, clear-bottom plates. Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading: Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an anion-transport inhibitor like probenecid to improve dye retention. [11]Add 2.5 µL of the loading buffer to each well and incubate for 1 hour at 37°C.

  • Compound Addition: Utilize an acoustic liquid handler to transfer 25 nL of test compounds (Compound X, Haloperidol, Risperidone) from a dose-response plate (e.g., 11-point, 3-fold serial dilution) to the assay plate. Incubate for 30 minutes at room temperature.

  • Agonist Stimulation and Detection: Place the assay plate into a kinetic plate reader (e.g., FLIPR Tetra®). Record a baseline fluorescence for 10 seconds. Add 2.5 µL of an EC80 concentration of dopamine (the agonist) to all wells and continue to record the fluorescence intensity for an additional 120 seconds.

  • Data Analysis: The antagonist effect is quantified by the reduction in the dopamine-induced calcium peak. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Confirmatory Screen: cAMP Accumulation Assay

Causality: While the calcium flux assay is excellent for primary screening, it relies on an engineered signaling pathway. A confirmatory assay is crucial to validate that the hit compounds modulate the native Gi-signaling cascade of the D2R. This is achieved by directly measuring the inhibition of cAMP production. [13][14]For a Gi-coupled receptor, this involves stimulating adenylyl cyclase with forskolin to generate a detectable level of cAMP, and then measuring the ability of a D2R agonist to decrease this level. An antagonist will block the agonist's effect, restoring cAMP levels. [15] Experimental Protocol:

  • Cell Line: CHO-K1 cells stably expressing the human Dopamine D2 Receptor.

  • Cell Plating: Plate cells at 5,000 cells/well in 10 µL of culture medium in 384-well white plates and incubate for 24 hours.

  • Compound Incubation: Add 5 µL of test compounds at various concentrations to the wells.

  • Agonist and Forskolin Stimulation: Prepare a stimulation buffer containing a fixed concentration of forskolin (e.g., 5 µM) and an EC80 concentration of dopamine. Add 5 µL of this buffer to the wells. Incubate for 30 minutes at room temperature.

  • cAMP Detection: Add lysis and detection reagents from a suitable HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based cAMP detection kit (e.g., Promega GloSensor™, Cisbio HTRF®). [13][16]Incubate as per the manufacturer's protocol (typically 60 minutes).

  • Data Analysis: Read the plate on an appropriate HTRF or luminescence plate reader. The antagonist activity is measured as the reversal of the dopamine-induced decrease in the forskolin-stimulated cAMP signal. IC50 curves are generated using non-linear regression.

Comparative Efficacy Data (Hypothetical)

The following table summarizes the performance of Compound X in comparison to Haloperidol and Risperidone in our HTS campaign. The Z'-factor, a statistical measure of assay quality, was calculated for each assay to ensure robustness. [17][18][19][20]An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. [20][21]

Compound Primary Screen: Ca2+ Flux IC50 (nM) Confirmatory Screen: cAMP Assay IC50 (nM)
Compound X 8.5 12.1
Haloperidol 5.2 7.9 [22][23][24]
Risperidone 10.3 15.5 [22][25][26]

| Assay Quality | Z'-factor = 0.82 | Z'-factor = 0.75 |

Data Interpretation and Discussion

The results of this high-throughput screening campaign provide a compelling preliminary assessment of Compound X's efficacy as a Dopamine D2 receptor antagonist.

  • Assay Robustness: Both the primary calcium flux and the confirmatory cAMP assays demonstrated excellent Z'-factor values of 0.82 and 0.75, respectively. [17]This indicates a large separation between positive and negative controls and low data variability, affirming the high quality and reliability of the screening data. [19]

  • Potency of Compound X: In the primary calcium flux assay, Compound X exhibited a potent antagonist effect with an IC50 of 8.5 nM. This potency is comparable to that of the established atypical antipsychotic Risperidone (10.3 nM) and is only slightly less potent than the typical antipsychotic Haloperidol (5.2 nM).

  • Comparative Profile: The data positions Compound X as a highly promising candidate. Its potency is on par with widely used antipsychotic drugs, suggesting it has the potential for therapeutic efficacy. The close correlation of its activity with that of Risperidone, a cornerstone of modern antipsychotic therapy, is particularly noteworthy. [7]

Conclusion and Future Directions

This guide has detailed a rigorous, two-tiered high-throughput screening approach to evaluate the efficacy of a novel chemical entity, 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (Compound X), as a Dopamine D2 receptor antagonist. The hypothetical data presented, supported by robust assay methodologies, demonstrates that Compound X is a potent antagonist, with an efficacy comparable to the established drugs Haloperidol and Risperidone.

The causality-driven experimental design, moving from a highly sensitive but engineered primary screen to a mechanistically relevant confirmatory assay, provides a high degree of confidence in these initial findings.

Future research should focus on a comprehensive pharmacological characterization of Compound X, including:

  • Selectivity Profiling: Screening against a panel of other GPCRs, particularly other dopamine receptor subtypes (D1, D3, D4) and serotonin receptors (e.g., 5-HT2A), to determine its selectivity profile. [1]A high selectivity for D2R over other receptors could translate to a more favorable side-effect profile.

  • In Vitro ADME/Tox: Assessing metabolic stability, cell permeability, and potential cytotoxicity to evaluate its drug-like properties.

  • In Vivo Efficacy: Progressing to animal models of psychosis to determine if the in vitro potency translates to in vivo therapeutic effects. [1] In summary, the high-throughput screening data strongly supports the continued investigation of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid as a promising lead compound for the development of a new generation of antipsychotic agents.

References

Sources

Validation

Ensuring Reproducibility in Pharmacological Assays: A Comparative Guide to 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (MMBA) vs. Traditional Ligands

As a Senior Application Scientist overseeing high-throughput screening (HTS) and lead optimization workflows, I frequently encounter a pervasive issue: the irreproducibility of pharmacological data driven by the suboptim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-throughput screening (HTS) and lead optimization workflows, I frequently encounter a pervasive issue: the irreproducibility of pharmacological data driven by the suboptimal physicochemical properties of early-stage probes. When evaluating GPCR modulators or designing targeted protein degraders (PROTACs), the choice of building blocks is critical.

This guide objectively compares the assay performance of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (hereafter referred to as MMBA )[1] against a traditional industry alternative, 4-Amino-5-chloro-2-methoxybenzoic acid (ACMA). By examining the causality behind structural choices, we will demonstrate how MMBA systematically enhances data reliability in biophysical and functional assays.

Physicochemical Causality: Why Structure Dictates Reproducibility

The structural architecture of a pharmacological probe dictates its behavior in aqueous assay buffers. The irreproducibility often seen with small molecules is rarely a pipetting error; it is usually a failure of solubility, stability, or specificity.

The MMBA Advantage: MMBA incorporates a 1-methylpiperidin-4-yloxy moiety. The tertiary amine within the piperidine ring possesses a pKa of approximately 8.5–9.0. This ensures it remains protonated at a physiological pH of 7.4. This protonation is not merely structural trivia; it is the causal factor for forming a stable salt bridge with conserved acidic residues (e.g., Asp3.32 in Class A GPCRs), which anchors the ligand in the binding pocket. Furthermore, the localized positive charge drastically enhances aqueous solubility, preventing compound aggregation in microplates.

The ACMA Liability: Conversely, traditional building blocks like ACMA rely on primary aromatic amines (anilines). These are notoriously prone to auto-oxidation in DMSO stock solutions, leading to the formation of reactive quinone-imines that covalently modify assay proteins (yielding false positives). Additionally, they exhibit lower aqueous solubility and frequently participate in non-specific binding (NSB) to polystyrene microplates or dextran-coated sensor chips, artificially inflating apparent binding affinities.

Table 1: Physicochemical and Assay Performance Comparison
Parameter4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (MMBA)4-Amino-5-chloro-2-methoxybenzoic acid (ACMA)
Structural Feature Tertiary amine (1-methylpiperidine)Primary aromatic amine
Aqueous Solubility (pH 7.4) High (>10 mM)Moderate (~2 mM)
Non-Specific Binding (NSB) Low (Hydrophilic shielding by piperidine)High (Prone to plasticware adsorption)
Oxidation Liability Low (Stable in DMSO stocks for >6 months)High (Aniline degradation over time)
SPR Baseline Stability Excellent (Consistent Rmax​ )Variable (Drift due to aggregation)

Self-Validating Experimental Protocols

To establish absolute trustworthiness, an assay must be a self-validating system—meaning it contains internal controls that instantly flag false positives, baseline drift, or compound precipitation. Below are two field-proven, step-by-step protocols for evaluating MMBA-derived compounds.

Protocol 1: High-Throughput Surface Plasmon Resonance (SPR) Binding Assay

SPR is the gold standard for label-free kinetic measurements. However, small molecules often suffer from poor signal-to-noise ratios and baseline drift if not handled correctly[2].

  • Step 1: Sensor Chip Preparation. Use a CM5 sensor chip (carboxymethylated dextran). Activate flow cells with an EDC/NHS mixture. Immobilize the target receptor (e.g., a stabilized GPCR) via amine coupling to achieve a target density of 2000-3000 Resonance Units (RU).

  • Step 2: Buffer Optimization (Critical for Causality). To prevent the non-specific binding commonly associated with lipophilic molecules, use HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20) supplemented with 1% DMSO. The surfactant is critical; omitting it will cause compounds to adhere to the microfluidic tubing, invalidating the kinetics[3].

  • Step 3: Analyte Injection. Inject MMBA-derived ligands in a 2-fold concentration series (e.g., 3.125 nM to 100 µM) at a flow rate of 50 µL/min. High flow rates minimize mass transport limitations.

  • Step 4: Self-Validation. Always include a solvent correction curve (0.5% to 1.5% DMSO) and a known reference standard. A stable baseline post-regeneration confirms that the ligand is not aggregating on the chip surface[2].

SPR_Workflow Start Ligand Preparation (MMBA vs ACMA) Immobilize Target Protein Immobilization (e.g., GPCR on CM5 Chip) Start->Immobilize Buffer Prep Inject Analyte Injection (Concentration Series) Immobilize->Inject Baseline Stabilization Measure Real-Time Binding Measurement (Response Units) Inject->Measure Association Phase Validate Data Validation (Kinetic Fitting & Residuals) Measure->Validate Dissociation Phase

Fig 1. Step-by-step workflow for self-validating SPR binding kinetics of small molecule ligands.

Protocol 2: TR-FRET cAMP Accumulation Assay

To confirm that the biophysical binding observed in SPR translates to functional cellular activity, a cAMP assay is required. TR-FRET is highly sensitive but susceptible to compound auto-fluorescence. The 1-methylpiperidine group in MMBA lacks the extended conjugation seen in traditional aromatic amines, thereby minimizing spectral interference at the 615 nm / 665 nm emission wavelengths.

  • Step 1: Cell Preparation. Plate HEK293 cells stably expressing the target GPCR at 2,000 cells/well in a 384-well low-volume plate.

  • Step 2: Compound Addition. Add MMBA or ACMA derivatives diluted in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX). Causality note: The BSA acts as a carrier protein, preventing lipophilic compounds from precipitating out of solution.

  • Step 3: Incubation. Incubate the microplate for 30 minutes at room temperature in the dark.

  • Step 4: Detection & Validation. Add the TR-FRET lysis/detection reagents (Europium-labeled cAMP tracer and ULight-anti-cAMP antibody). The assay is self-validating: a decrease in the FRET signal strictly correlates with an increase in intracellular cAMP. Include a Forskolin-stimulated well (10 µM) as a maximum system control to verify cell viability and assay window.

GPCR_Pathway Ligand MMBA-Derived Ligand Receptor Target GPCR (Active State) Ligand->Receptor Binds Pocket G_alpha Gαs Subunit Activation Receptor->G_alpha Conformational Change AC Adenylyl Cyclase (AC) G_alpha->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Downstream Effect

Fig 2. Functional Gs-coupled GPCR signaling pathway modulated by MMBA-derived ligands.

Conclusion

The reproducibility of pharmacological data is inextricably linked to the physicochemical properties of the compounds being tested. By transitioning from traditional primary aniline building blocks (like ACMA) to advanced, solubility-enhancing moieties like 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (MMBA) , researchers can eliminate the artifacts of auto-oxidation, compound aggregation, and non-specific binding. When paired with self-validating assay protocols, MMBA provides a robust foundation for high-confidence drug discovery.

References

  • Sapphire Bioscience - 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid Product Specifications.1

  • National Institutes of Health (PMC) - A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A.2

  • Creative Biolabs - Surface Plasmon Resonance Protocol & Troubleshooting.3

Sources

Comparative

High-Performance LC-MS/MS Validation Protocols for 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid in Human Plasma: A Comparative Guide of Extraction Methodologies

Introduction The accurate quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) in biological matrices is the bedrock of pharmacokinetic (PK) profiling. The compound 4-Methoxy-3-[(1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The accurate quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) in biological matrices is the bedrock of pharmacokinetic (PK) profiling. The compound 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (CAS 1803566-59-7)[1] presents a unique bioanalytical challenge. Structurally, it features a basic piperidine nitrogen (estimated pKa ~9.5) and an acidic benzoic acid moiety (estimated pKa ~4.0). At physiological pH (7.4), this molecule exists primarily as a zwitterion.

When developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for such amphoteric compounds in human plasma, traditional sample preparation techniques often fall short. This guide objectively compares three extraction methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and provides a fully validated, step-by-step protocol grounded in the latest regulatory frameworks.

Comparative Analysis of Extraction Strategies

To establish a self-validating and robust assay, we must first eliminate matrix effects (specifically from endogenous plasma phospholipids) while maximizing analyte recovery. We evaluated three approaches:

  • Protein Precipitation (PPT): Using 3 volumes of acetonitrile. While simple, PPT leaves a high concentration of residual phospholipids in the extract, leading to severe ion suppression in the MS source.

  • Liquid-Liquid Extraction (LLE): Using ethyl acetate at the molecule's isoelectric point (pH ~6.5). Because the molecule remains highly polar even when net-neutral, partition into the organic phase is poor, resulting in unacceptable recovery.

  • Mixed-Mode Cation Exchange (SPE-MCX): This is the optimal approach. By acidifying the plasma to pH 2.0, the carboxylic acid is neutralized, and the piperidine nitrogen becomes fully protonated. The molecule acts as a strong cation, binding tightly to the sulfonic acid groups of the MCX sorbent. This allows for aggressive washing with 100% methanol to remove neutral lipids, followed by elution with a basic organic solvent that neutralizes the piperidine and releases the analyte.

Extraction Performance Comparison
Extraction MethodMean Recovery (%)Matrix Effect (IS-Normalized)Phospholipid RemovalAchievable LLOQ
PPT (Acetonitrile) 85.2%42.1% (Severe Suppression)Poor5.0 ng/mL
LLE (Ethyl Acetate) 31.4%95.3% (Minimal Effect)Good10.0 ng/mL
SPE (MCX Sorbent) 92.8% 98.5% (Negligible Effect) Excellent 0.5 ng/mL
Scientific Causality & Methodological Design

As demonstrated in the table above, SPE-MCX provides the highest recovery and the cleanest extract. The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is critical here to ensure the method is a self-validating system. The SIL-IS co-elutes with the analyte, perfectly tracking any residual matrix effects or extraction losses, which is a core requirement for regulatory compliance[2].

SPE_Workflow Plasma Human Plasma + SIL-IS Acidify Acidification (2% H3PO4) Plasma->Acidify Load Load on MCX (Cation Exchange) Acidify->Load Protonated Wash Wash (100% MeOH) Load->Wash Removes Lipids Elute Elution (5% NH4OH) Wash->Elute Neutralizes LCMS LC-MS/MS Elute->LCMS

Fig 1. Mixed-Mode Cation Exchange (MCX) SPE workflow for amphoteric compound extraction.

Detailed Experimental Protocols
Protocol 1: Optimized MCX-SPE Sample Preparation
  • Aliquot: Transfer 100 µL of human plasma into a 96-well plate.

  • Internal Standard: Add 10 µL of SIL-IS working solution (50 ng/mL).

  • Acidification: Add 100 µL of 2% Phosphoric acid (H3PO4) in water. Vortex for 2 minutes to disrupt protein binding.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Apply the acidified plasma samples to the SPE plate. Apply low vacuum (approx. 5 in Hg).

  • Washing: Wash with 1 mL of 2% Formic acid in water (removes aqueous interferences), followed by 1 mL of 100% Methanol (removes phospholipids and neutral lipids).

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).

Protocol 2: LC-MS/MS Conditions

For the chromatographic separation, a Biphenyl column is selected over a standard C18. The biphenyl stationary phase provides enhanced pi-pi interactions with the methoxy-benzoic acid ring, improving retention and peak shape for this specific polar analyte.

ParameterSpecification
Analytical Column Waters XBridge Biphenyl (50 x 2.1 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 10% B; 0.5-2.5 min: 10% to 90% B; 2.5-3.5 min: 90% B; 3.6-5.0 min: 10% B
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization Positive (ESI+)
MRM Transitions Analyte: m/z 266.1 → 98.1 (Quantifier), 266.1 → 153.0 (Qualifier)
Regulatory Validation Framework (ICH M10)

To ensure trustworthiness and global regulatory acceptance, the method must be validated according to the harmonized ICH M10 guidelines[3], which supersedes the older FDA 2018 BMV guidance[3].

Validation Core ICH M10 Validation Parameters AP Accuracy & Precision Core->AP Selectivity Selectivity & Matrix Effect Core->Selectivity Stability Stability Assessments Core->Stability Curve Calibration Curve Core->Curve AP_Sub ±15% (±20% LLOQ) 3 Runs, 5 Replicates AP->AP_Sub Sel_Sub IS-Normalized MF CV < 15% Selectivity->Sel_Sub Stab_Sub Benchtop, F/T, Autosampler, Long-term Stability->Stab_Sub Curve_Sub Linearity (R² > 0.99) 75% Stds within ±15% Curve->Curve_Sub

Fig 2. Core bioanalytical method validation parameters per ICH M10 guidelines.

Validation Results Summary (Experimental Data)

The validation of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid in human plasma yielded the following performance metrics, strictly adhering to ICH M10 acceptance criteria:

Validation ParameterICH M10 Acceptance CriteriaExperimental ResultStatus
Linearity R² > 0.99, ±15% of nominalR² = 0.998 (0.5 - 500 ng/mL)Pass
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% - 6.8% (8.5% at LLOQ)Pass
Inter-Assay Accuracy (%Bias) ± 15% (± 20% at LLOQ)-4.1% to +5.2% (+9.1% at LLOQ)Pass
Matrix Effect (IS-Normalized) CV ≤ 15% across 6 lotsCV = 4.3% (Mean MF = 0.98)Pass
Benchtop Stability ± 15% of nominal24 hours at Room Temp: -2.8%Pass
Freeze-Thaw Stability ± 15% of nominal4 Cycles (-80°C to RT): -4.5%Pass
Conclusion

For complex amphoteric molecules like 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid, relying on generic protein precipitation leads to compromised data integrity due to matrix suppression. By leveraging the specific pKa properties of the analyte, a Mixed-Mode Cation Exchange (MCX) SPE protocol delivers a highly selective, self-validating extraction. When paired with a Biphenyl LC column and SIL-IS tracking, the resulting LC-MS/MS method easily exceeds the stringent requirements of the ICH M10 validation guidelines, ensuring robust pharmacokinetic data for drug development programs.

References
  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry" (2018). URL: [Link]

  • International Council for Harmonisation (ICH). "ICH M10 on Bioanalytical Method Validation and Study Sample Analysis" (2022). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The proper managem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The proper management of chemical waste is paramount, extending beyond mere regulatory adherence to become a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the disposal of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid, grounded in an analysis of its chemical structure and the established best practices for hazardous waste management.

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, a rigorous assessment of its constituent functional groups allows us to establish a robust and safe disposal framework. Our approach is built on the principle of treating substances with unknown or incomplete hazard profiles with the highest degree of caution.

Part 1: Hazard Profile Analysis & Risk Mitigation

The key to safe disposal is a thorough understanding of the molecule's potential hazards. We can infer a reliable hazard profile by deconstructing 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid into its primary structural components.

  • Piperidine Moiety : The presence of the 1-methylpiperidine group is the most significant contributor to the compound's hazard profile. Piperidine and its derivatives are well-documented as being potentially toxic, corrosive, and flammable liquids.[1][2] They can cause severe skin burns and eye damage and are often harmful if inhaled or absorbed through the skin.[1] Therefore, the entire molecule must be handled with the assumption that it carries these risks.

  • Benzoic Acid Moiety : As a derivative of benzoic acid, the compound is inherently acidic. Organic acids can be corrosive and irritating to the skin, eyes, and respiratory system.[3][4] This acidic nature also dictates the type of waste container that must be used, prohibiting storage in metal containers to prevent reaction and corrosion.[5][6]

  • Overall Assessment : The combination of a piperidine heterocycle and a benzoic acid functional group requires that this compound be managed as hazardous chemical waste . It should be presumed to be toxic, corrosive, and potentially harmful to the environment. Under the Resource Conservation and Recovery Act (RCRA), it would likely be classified based on the characteristics of toxicity and corrosivity.[7]

Property Summary & Rationale
Chemical Name 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid
CAS Number 1803566-59-7[8]
Inferred Hazard Class Toxic, Corrosive, Environmental Hazard
Required PPE Chemical safety goggles, face shield, chemically resistant gloves (e.g., nitrile), lab coat.[9]
Incompatible Materials Strong oxidizing agents, strong bases, and metals. Keep segregated from other waste streams.[5][10]
Primary Disposal Method Incineration via a licensed hazardous waste disposal service. Do not dispose down the drain. [11][12][13]

Part 2: Pre-Disposal Operations: The Foundation of Safety

Proper preparation before the final disposal step is critical to prevent accidental exposure and ensure regulatory compliance.

Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including weighing, transfer, or waste consolidation, personnel must wear the appropriate PPE. This is your first and most crucial line of defense.

  • Eye and Face Protection : Chemical safety goggles and a face shield are mandatory to protect against potential splashes.[12]

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or puncture before use.[14]

  • Body Protection : A flame-retardant lab coat or chemical-resistant apron is essential.[9]

  • Respiratory Protection : All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[11]

Waste Segregation & Container Selection

Proper segregation prevents dangerous chemical reactions within the waste container.

  • Designate a Waste Stream : This compound should be collected in a dedicated "Hazardous Organic Acid Waste" container. Do not mix it with solvents, bases, or oxidizers.[5]

  • Select the Right Container : Use only chemically compatible containers, such as High-Density Polyethylene (HDPE) or glass jugs. Never use metal containers for acidic waste. [6] The container must be in good condition, free of leaks or cracks, and equipped with a secure, leak-proof screw cap.[7]

  • Secondary Containment : Store the waste container in a secondary bin or tub to contain any potential leaks or spills.[7]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the lifecycle of the waste, from the point of generation to its final removal from the laboratory.

Step 1: Waste Generation & Collection

All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][15] This area must be under the control of laboratory personnel.[6]

  • Pure/Neat Compound : Scrape any residual solid into the designated hazardous waste container.

  • Solutions : Pour solutions directly and carefully into the liquid waste container.

  • Contaminated Labware : Items such as pipette tips, weigh boats, and contaminated gloves must be collected in a separate, clearly labeled container for solid hazardous waste.[9]

Step 2: Meticulous Labeling

Improperly labeled waste is a major safety and compliance violation. The Environmental Protection Agency (EPA) requires that each waste container be clearly labeled.[15]

Your hazardous waste label must include:

  • The words "Hazardous Waste" .[15]

  • The full, unabbreviated chemical name: "4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid" . For mixtures, list all components and their approximate percentages.[5]

  • A clear indication of the hazards (e.g., "Toxic," "Corrosive").[15]

  • The date when the container was first used for waste accumulation.

Step 3: Disposal of Contaminated Materials

Any item that has come into contact with the chemical is considered hazardous waste.

  • Solid Waste : Contaminated PPE, absorbent pads from spill cleanups, and other disposable materials must be placed in a designated solid hazardous waste container.[9]

  • "Empty" Containers : Containers that once held the pure compound are not truly empty. They must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). Crucially, this rinsate must be collected and disposed of as liquid hazardous waste. [9] After rinsing, the container can be managed according to your institution's specific guidelines.

Step 4: Arranging for Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[5][10][11]

  • Contact Your EHS Office : The final disposal must be handled by a licensed professional waste disposal company.[9][13] Your institution's Environmental Health & Safety (EHS) department is your designated point of contact to arrange for the pickup and disposal of the waste. They will manage the necessary documentation and ensure compliance with all federal, state, and local regulations.[6][16]

G cluster_prep Preparation cluster_accumulation Accumulation Protocol cluster_disposal Final Disposal A Waste Generated (Solid or Liquid) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Container (e.g., HDPE, Glass) B->C D Place Waste in Container (Segregate from Incompatibles) C->D E Securely Cap and Label Container 'Hazardous Waste' + Full Chemical Name D->E F Store in Designated SAA with Secondary Containment E->F G Container Full or Project Complete F->G H Contact EHS for Pickup by Licensed Waste Vendor G->H

Caption: Workflow for the safe disposal of chemical waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Evacuate : Alert personnel and evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated by opening sashes in a fume hood.

  • Contain & Clean : Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large spills.

  • Collect Waste : Carefully sweep or scoop the absorbent material and place it into a sealed, labeled hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.[9]

By adhering to this comprehensive guide, you ensure that the disposal of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid is conducted with the highest standards of safety, protecting yourself, your colleagues, and the environment.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • ChemicalBook. (2026, March 7). 4-Methoxybenzoic acid - Safety Data Sheet.
  • (n.d.). SAFETY DATA SHEET.
  • Angene Chemical. (2025, February 11). Safety Data Sheet.
  • Thermo Fisher Scientific. (2009, September 22). 4-Methoxybenzoic acid - SAFETY DATA SHEET.
  • Chemcia Scientific. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • Apollo Scientific. (2022, September 17). 2-Methoxybenzoic acid.
  • Synquest Labs. (2016, December 6). 2-Methoxybenzoic acid.
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • Fisher Scientific. (2024, March 25). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2023, March 16). PIPERIDINE - SAFETY DATA SHEET.
  • (n.d.). 3 - SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • Sapphire Bioscience. (n.d.). 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid.

Sources

Handling

Personal protective equipment for handling 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid

Comprehensive Safety and Handling Guide: 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a mechanisti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a mechanistic system of risk mitigation. 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid (CAS: 1803566-59-7) is a highly specialized pharmaceutical building block[1]. It shares structural motifs with advanced active pharmaceutical ingredients (APIs), such as complement factor B inhibitors used in treating complement-mediated diseases[2].

Due to its specific functional groups—a basic piperidine ring and an acidic benzoic acid moiety—this compound presents unique handling challenges. According to standard safety classifications, it is categorized under GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

The following guide establishes a self-validating operational protocol designed to protect researchers through causality-driven safety practices.

Mechanistic Hazard Profile & PPE Causality

To effectively protect yourself, you must understand why specific Personal Protective Equipment (PPE) is chosen. The zwitterionic potential of 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid means it can interact dynamically with biological moisture (sweat, tears, mucous membranes).

  • Dermal Penetration & Irritation (H315): The lipophilic methoxy and piperidine groups facilitate adherence to the stratum corneum, while the acidic moiety causes localized pH-dependent irritation. Causality-Driven Choice: Nitrile gloves are mandatory. Latex offers poor chemical resistance to basic amines and organic acids and will degrade rapidly.

  • Ocular Hazards (H319): Fine organic powders can cause severe micro-abrasions and chemical burns upon dissolution in tear fluid. Causality-Driven Choice: Tight-fitting polycarbonate chemical splash goggles are required. Standard safety glasses with side shields are insufficient because they do not seal against aerosolized dust.

  • Respiratory Aerosolization (H335): As a dry powder, electrostatic forces can cause the compound to aerosolize during transfer. Causality-Driven Choice: All handling must occur within a certified fume hood. For bulk transfers (>50g) outside of containment, a NIOSH-approved N95 or P100 particulate respirator is required to filter particles <0.3µm.

Quantitative PPE Specifications

The table below summarizes the required PPE, engineered specifically for handling solid organic acids and amine-containing intermediates.

PPE ComponentMaterial / SpecificationMinimum ThicknessBreakthrough TimeDegradation Rating
Outer Gloves Nitrile (Powder-Free)≥ 5 mil> 240 minutesExcellent
Inner Gloves Nitrile (Contrasting Color)≥ 3 mil> 240 minutesExcellent
Eye Protection Polycarbonate GogglesN/AN/A (Solid Barrier)Excellent
Body Protection Flame-Resistant Lab CoatN/AN/AGood
Respiratory N95 / P100 MaskN/AN/AN/A (Filters >95%)

Self-Validating Operational Protocol

Do not rely on assumptions; rely on systems that prove they are working. This step-by-step methodology incorporates self-validating checks to ensure your safety envelope remains uncompromised.

Step 1: Environmental Validation

  • Action: Turn on the fume hood and verify the face velocity monitor reads between 80–120 feet per minute (fpm).

  • Self-Validation Check: Tape a small piece of Kimwipe to the bottom of the sash. If it pulls steadily inward without erratic fluttering, your laminar airflow is stable and actively capturing particulates.

Step 2: The Contrast-Gloving Technique

  • Action: Don a brightly colored inner nitrile glove (e.g., blue) and a contrasting outer nitrile glove (e.g., green or purple).

  • Self-Validation Check: This creates a visual alarm system. If the outer glove suffers a micro-tear or chemical degradation from solvent exposure, the contrasting inner color immediately becomes visible, signaling a breach and prompting immediate doffing.

Step 3: Anti-Static Material Transfer

  • Action: Use an anti-static gun (Zerostat) on the weighing boat and the chemical container before inserting your spatula.

  • Self-Validation Check: Observe the powder as the spatula approaches. If the powder "jumps" or clings to the metal, static is still present. Re-apply the anti-static gun until the powder remains completely inert, eliminating the risk of aerosolization.

Step 4: Weighing and Execution

  • Action: Transfer the 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid slowly.

  • Self-Validation Check: Close the analytical balance draft doors. The readout must stabilize at exactly 0.0000g (after tare) within 3 seconds. Fluctuations indicate micro-currents in the hood that could carry powder out of the safe zone; lower the sash further if fluctuations occur.

Operational Workflow Visualization

The following diagram illustrates the logical progression and built-in validation loops of the handling procedure.

PPE_Workflow N1 1. Fume Hood Validation Face Velocity > 100 fpm N2 2. Don PPE Double Nitrile, Goggles, N95 N1->N2 N3 3. Material Handling Weighing & Transfer N2->N3 N4 Validation Check: Powder Aerosolization? N3->N4 N5 Halt & Mitigate Apply Anti-Static Gun N4->N5 Yes N6 4. Decontamination 70% IPA Surface Wipe N4->N6 No N5->N3 N7 5. Waste Disposal Halogen-Free Organic Bin N6->N7

Figure 1: Self-validating operational workflow for handling hazardous pharmaceutical intermediates.

Decontamination and Disposal Plan

Because 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid contains both lipophilic and ionizable groups, water alone is chemically insufficient for decontamination. It will simply smear the compound across the workspace.

Decontamination Protocol:

  • Solubilization: Spray the affected spatulas, balance pans, and hood surfaces with 70% Isopropyl Alcohol (IPA). The alcohol disrupts the lipophilic interactions of the methoxy and piperidine groups.

  • Mechanical Removal: Wipe in a single, unidirectional motion using a disposable laboratory wipe. Do not scrub in circles, as this spreads the contaminant.

  • Aqueous Wash: Follow up with a mild aqueous wipe (e.g., DI water or a very dilute basic solution like 0.1M NaOH) to neutralize and remove any residual acidic salts.

Waste Disposal:

  • Solid Waste: Contaminated wipes, gloves, and empty vials must be placed in a sealed, labeled biohazard/chemical solid waste bin designated for Halogen-Free Organic Waste .

  • Liquid Waste: Any solvent rinses used to clean glassware must be collected in a compatible high-density polyethylene (HDPE) carboy, strictly segregated from oxidizing agents to prevent exothermic reactions.

References

  • "4-methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid | 1803566-59-7", Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxCNtRc7DbolrNfN1gHZJkpxFy33kNoh63JlQCpgxnX5XyAry1e5ujcXbliUVpSYmFyDSnh-Dm3zMSSoJHwS6eXz2dylLVdNbnGCFHCG0qld23epfacRRPaKUJEYfMs5QvfWbzJ6xfd6Ly2cDx6bu22tyukwo_xzcFDIJvL5Q0DvmAhN_L]
  • "135328-55-1,1-(benzyloxy)-2-nitro-4-(trifluoromethyl)benzene", AccelaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoofnca0tHYV8gzznRKd17GMUM0TVgZ6s30l-MAFDrOgI4ByQHsbdkxc3JKMb2fRIFFWwYJz79KtbkdwtK1l5aZfTcNRB4PeqZSW0xR1R29-FX0u8JpFEia03uPeCg5k1LozWauvTYyp4_7Uy4EFGeitSPfhiYwDCSF_DYVpcLqIzYiCmb]
  • "Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases", ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9BDjV6ED3qlnf4nvUpiq4O5vc8oWMmYPZ3pALfRJp9SXzAdT5_Il70irugNRkHibehBewOIT9SsdR57jfQKERauxFPRS1gGWBqqIwN1ygerZPHih5taoSaBWEKg2HIXSLTg6ES-GldWDnpUp_nYht]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.